(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(2-trimethylsilylethynyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUXXSJYZORMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C#C[Si](C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675350 | |
| Record name | {4-[(Trimethylsilyl)ethynyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630127-51-4 | |
| Record name | {4-[(Trimethylsilyl)ethynyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid: A Bifunctional Building Block for Advanced Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid (CAS 630127-51-4) is a highly versatile bifunctional reagent that has become indispensable in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure incorporates two key reactive sites: a boronic acid moiety, which is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and a trimethylsilyl (TMS)-protected terminal alkyne, a gateway to Sonogashira couplings and click chemistry upon deprotection.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable building block, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a successful and reproducible outcome.
Strategic Approach: A Two-Stage Retrosynthesis
The most reliable and modular approach to synthesizing the target molecule involves a two-step sequence starting from commercially available materials. The retrosynthetic analysis reveals a logical disconnection at the carbon-boron bond, identifying (4-bromophenylethynyl)trimethylsilane as the key intermediate. This intermediate is, in turn, accessible via a Sonogashira coupling.
Caption: Retrosynthetic pathway for the target molecule.
This strategy is advantageous because it utilizes the robust and high-yielding Sonogashira reaction to construct the carbon-carbon triple bond first, followed by the conversion of the stable aryl bromide to the boronic acid.
Part I: Synthesis of the Key Intermediate: (4-Bromophenylethynyl)trimethylsilane
The cornerstone of this initial step is the Sonogashira cross-coupling reaction. This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex, typically with a copper(I) co-catalyst.[3]
The "Why": Mechanistic Insights into the Sonogashira Coupling
Understanding the catalytic cycle is crucial for troubleshooting and optimization. The reaction proceeds through a synergistic interplay between palladium and copper catalysts.
References
An In-Depth Technical Guide to (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid, a versatile bifunctional reagent crucial in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes core physicochemical data, field-proven protocols, and mechanistic insights to facilitate its effective application.
Introduction: A Multifunctional Building Block
This compound is a synthetic organic compound distinguished by its dual reactive sites: a boronic acid group and a trimethylsilyl (TMS)-protected terminal alkyne. This unique structure positions it as a highly valuable building block for constructing complex molecular architectures. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds.[1][2] Simultaneously, the TMS-ethynyl group serves as a stable, protected precursor to a terminal alkyne, which can be unmasked for subsequent transformations like Sonogashira coupling or click chemistry. This dual functionality allows for sequential, controlled modifications, making it an indispensable tool in multistep syntheses.
Molecular Structure and Physicochemical Properties
The compound's utility is fundamentally linked to its distinct chemical properties. The boronic acid group is an electron-withdrawing Lewis acid, while the TMS-ethynyl group offers a sterically shielded, reactive π-system.
Core Compound Identifiers and Properties
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 630127-51-4 | [3][4][5] |
| Molecular Formula | C₁₁H₁₅BO₂Si | [3][4][5] |
| Molecular Weight | 218.13 g/mol | [3][4] |
| IUPAC Name | [4-(2-trimethylsilylethynyl)phenyl]boronic acid | [3][4] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [6] |
| Storage Temperature | Refrigerator (2-8°C), under inert gas | [7] |
Stability and Handling: The Boroxine Equilibrium
A critical consideration when working with arylboronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium, and the presence of water can shift it back toward the monomeric boronic acid form.
-
Expert Insight: While boroxine formation can complicate characterization and stoichiometry, it does not typically inhibit reactivity in cross-coupling reactions, as the boroxine can act as a slow-release source of the active boronic acid monomer under reaction conditions. However, for precise analytical work, it is crucial to be aware of this equilibrium. Storage in a desiccator or under an inert atmosphere is recommended to maintain purity and minimize boroxine formation.
Caption: Reversible equilibrium between the boronic acid monomer and its trimeric boroxine anhydride.
Synthesis and Characterization
General Synthetic Pathway
This compound is commonly synthesized from (4-bromophenylethynyl)trimethylsilane.[3] The synthesis involves a lithium-halogen exchange followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.
Caption: A typical synthetic route to the target compound.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific experimental goals.
-
Reaction Setup: A flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (4-bromophenylethynyl)trimethylsilane dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78°C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) is added dropwise via the dropping funnel, and the mixture is stirred for 1 hour at this temperature.
-
Borylation: Triisopropyl borate is added dropwise, maintaining the temperature at -78°C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid and stirred vigorously for 1-2 hours.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Spectroscopic Characterization
Confirming the identity and purity of the final product is essential. Below are the expected spectral features.
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ ~7.8-8.0 (d, 2H), δ ~7.4-7.6 (d, 2H), δ ~0.25 (s, 9H) | Aromatic protons adjacent to the boronic acid group are deshielded. The nine equivalent protons of the TMS group appear as a sharp singlet. |
| ¹³C NMR | Aromatic signals (~125-140 ppm), Alkyne signals (~95-105 ppm), TMS signal (~0 ppm) | Confirms the presence of the phenyl ring, the alkyne, and the TMS group. |
| ¹¹B NMR | δ ~28-30 ppm | A broad singlet characteristic of a trigonal planar arylboronic acid. |
| IR (cm⁻¹) | ~3300 (O-H, broad), ~2150 (C≡C, sharp), ~1350 (B-O) | Key vibrational modes for the hydroxyl, alkyne, and boronic acid functionalities. |
-
Trustworthiness Pillar: The combination of these spectroscopic techniques provides a self-validating system for structural confirmation. For example, the presence of both the characteristic ¹¹B NMR signal and the 9H singlet in the ¹H NMR spectrum provides strong evidence for the intact bifunctional molecule.
Key Applications in Synthetic Chemistry
The true power of this reagent lies in its ability to participate in sequential, orthogonal reactions.
Suzuki-Miyaura Cross-Coupling
This is the most prominent application, where the boronic acid serves as the nucleophilic partner to couple with an organic halide or triflate in the presence of a palladium catalyst and a base.[][9]
-
Mechanistic Insight: The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the organic halide (Ar-X). A crucial transmetalation step follows, where the organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[1]
Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Post-Coupling Deprotection and Further Functionalization
After the Suzuki coupling, the TMS group can be selectively removed to reveal a terminal alkyne. This is typically achieved under mild conditions using a fluoride source (e.g., TBAF) or a base like potassium carbonate in methanol.
-
Expertise & Experience: The choice of deprotection method is critical. For sensitive substrates, enzymatic or milder fluoride-based methods are preferred. For robust molecules, methanolic K₂CO₃ is a cost-effective and efficient choice. This newly exposed alkyne is now available for a host of reactions, enabling the synthesis of complex conjugated systems.
Caption: Orthogonal reaction sequence enabled by the bifunctional reagent.
Conclusion
This compound is a powerful and enabling reagent. Its well-defined physicochemical properties, coupled with its dual reactivity, provide a reliable platform for advanced organic synthesis. By understanding its stability, handling requirements, and the mechanistic principles behind its reactions, researchers can confidently leverage this building block to construct novel molecules for applications ranging from pharmaceuticals to advanced materials.
References
- 1. youtube.com [youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | C11H15BO2Si | CID 46739765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4-[(Trimethylsilyl)ethynyl]phenylboronic acid 95.00% | CAS: 630127-51-4 | AChemBlock [achemblock.com]
- 7. (4-[(TRIMETHYLSILYL)ETHYNYL]PHENYL)BORONIC ACID CAS#: 630127-51-4 [m.chemicalbook.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid CAS number 630127-51-4
An In-depth Technical Guide to (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid
Executive Summary
This compound is a cornerstone bifunctional building block in modern synthetic chemistry. Its strategic value lies in the orthogonal reactivity of a boronic acid and a protected terminal alkyne within the same molecule. This guide provides an in-depth exploration of its properties, synthesis, and application, focusing on a powerful sequential cross-coupling strategy. The protocols and insights herein are curated for researchers, scientists, and drug development professionals to enable the efficient construction of complex molecular architectures with precision and control.
The Strategic Importance: A Tale of Two Functional Groups
At first glance, the structure of this compound is unassuming. However, its power is derived from the deliberate pairing of two of organic chemistry's most reliable functional groups, allowing for a programmed, stepwise approach to molecular assembly.
-
The Suzuki-Miyaura Anchor (Boronic Acid): The boronic acid moiety is a highly reliable handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This reaction excels at forming C(sp²)–C(sp²) bonds, making it a workhorse for constructing biaryl and heteroaryl-aryl scaffolds common in pharmaceuticals and organic electronics.[2][4] Its mild conditions and tolerance for a vast array of other functional groups make it an ideal first step in a multi-step synthesis.
-
The Latent Nucleophile (TMS-Protected Alkyne): The trimethylsilyl (TMS) group serves as a robust shield for the terminal alkyne's acidic proton. This protection is critical, as it prevents the alkyne from interfering with the Suzuki-Miyaura reaction. The TMS group is stable under the basic conditions of the Suzuki coupling but can be selectively cleaved under exceptionally mild conditions, such as with a fluoride source or simple base-catalyzed methanolysis.[5][6] Once deprotected, the terminal alkyne is revealed, ready to participate in a second, distinct set of reactions, most notably the Sonogashira coupling, to form conjugated enynes and arylalkynes.[7][8]
This elegant design enables a powerful synthetic sequence: Build the core scaffold via Suzuki, then elaborate via Sonogashira.
Caption: Orthogonal reactive sites of the subject molecule.
Technical Data Sheet
Accurate physical and spectroscopic data are critical for reaction setup, monitoring, and product characterization.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 630127-51-4 | [9][10][11] |
| Molecular Formula | C₁₁H₁₅BO₂Si | [9][11][12] |
| Molecular Weight | 218.14 g/mol | [12] |
| Appearance | White to off-white solid | [10] |
| Purity | Typically ≥95% | [12] |
| Solubility | Soluble in polar organic solvents (THF, Dichloromethane, Methanol) | [10] |
| Storage | Keep refrigerated under an inert atmosphere |
Spectroscopic Profile - A Self-Validating System:
-
¹H NMR: The proton NMR spectrum provides immediate confirmation of the key structural motifs. The nine protons of the TMS group will appear as a sharp singlet around δ 0.25 ppm . The aromatic protons of the 1,4-disubstituted ring will present as a classic AA'BB' system, typically two distinct doublets between δ 7.5-8.0 ppm . The two boronic acid protons (-B(OH)₂) are often broad and may appear over a wide range or exchange with water in the solvent.
-
¹³C NMR: Key signals include the TMS methyl carbons near δ 0 ppm , the two acetylenic carbons between δ 90-110 ppm , and the aromatic carbons in the δ 125-140 ppm region. The carbon atom directly attached to the boron (C-B) will often show a broader signal due to quadrupolar relaxation.
-
FT-IR: The infrared spectrum will display a characteristic sharp, medium-intensity peak for the alkyne C≡C stretch around 2150 cm⁻¹ . A very broad and strong O-H stretching band from the boronic acid will dominate the 3200-3500 cm⁻¹ region.
Synthesis: A Representative Protocol
While this reagent is commercially available, understanding its synthesis provides insight into potential impurities. A common strategy involves a selective Sonogashira coupling followed by a lithium-halogen exchange and borylation.
Caption: A common two-step synthesis pathway.
The Core Workflow: Sequential Suzuki-Miyaura and Sonogashira Coupling
This section details the primary application workflow that leverages the molecule's bifunctional nature. The protocol is designed as a self-validating system, where successful completion of each step sets the stage for the next.
Caption: Sequential coupling workflow for complex molecule synthesis.
Detailed Experimental Protocol:
Phase 1: Suzuki-Miyaura Coupling to Form the Biaryl Core
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), and a suitable base, typically cesium carbonate (2.0 eq) or potassium carbonate (3.0 eq).
-
Expertise & Causality: Using a slight excess of the boronic acid (1.1-1.3 eq) ensures complete consumption of the often more valuable halide partner. Cesium carbonate is highly effective but hygroscopic; potassium carbonate is a robust, cost-effective alternative.
-
-
Solvent & Catalyst Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 v/v). Sparge the solution with argon for 15 minutes. Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).
-
Trustworthiness: Thoroughly degassing the solvent is critical. Oxygen can oxidize the Pd(0) active species, poisoning the catalyst and halting the reaction. Pd(dppf)Cl₂ is an excellent, air-stable precatalyst that is reliably reduced in situ to the active Pd(0) species.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting halide is consumed.
-
Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure TMS-protected biaryl alkyne.
Phase 2: Unmasking the Alkyne via TMS Deprotection
-
Reaction Setup: Dissolve the purified TMS-protected biaryl alkyne (1.0 eq) from Phase 1 in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise at room temperature.
-
Expertise & Causality: TBAF is highly effective due to the extreme strength of the Silicon-Fluorine bond, which is the driving force for the reaction. An alternative, milder, and more economical method is using potassium carbonate (0.2 eq) in methanol.[5] This is particularly useful if other functional groups in the molecule are sensitive to fluoride ions.
-
-
Reaction & Workup: Stir for 1-3 hours at room temperature, monitoring by TLC. Upon completion, quench with saturated aqueous ammonium chloride solution. Extract with ethyl acetate, wash with brine, dry, and concentrate. The resulting terminal biaryl alkyne is often of sufficient purity to proceed directly to the next phase.
Phase 3: Final Elaboration via Sonogashira Coupling
-
Reagent Preparation: In a Schlenk flask under argon, dissolve the terminal biaryl alkyne (1.0 eq) from Phase 2 and the second aryl/heteroaryl halide (1.1 eq) in a suitable solvent such as anhydrous THF or DMF. Add an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq).
-
Catalyst Addition: Sparge the solution with argon for 15 minutes. Add the palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 2-4 mol%), followed by the copper(I) iodide (CuI) cocatalyst (1-2 mol%).
-
Trustworthiness: The Sonogashira reaction relies on a dual catalytic cycle.[7][8] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the key species for transmetalation to the palladium center. Copper-free versions exist but often require specialized ligands or conditions.[8][13]
-
-
Reaction & Purification: Stir at room temperature or warm gently (40-60 °C) if necessary. Monitor by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, rinsing with ethyl acetate. Concentrate the filtrate and purify the final product by flash column chromatography.
Applications and Impact
The diarylacetylene scaffolds synthesized using this workflow are prevalent in high-value research areas:
-
Drug Discovery: The biaryl motif is a privileged structure in medicinal chemistry. This reagent allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, particularly in oncology and virology.[4][14]
-
Materials Science: The rigid, conjugated nature of the diarylacetylene core makes these molecules ideal candidates for organic light-emitting diodes (OLEDs), molecular wires, and other advanced functional materials.
Safety and Handling
As with all organoboron compounds, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid material in a chemical fume hood to avoid inhalation of fine dust.[15][16] Boronic acids can be irritating to the skin, eyes, and respiratory system.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16][18] The compound is sensitive to air and moisture.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C11H15BO2Si | CID 46739765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 630127-51-4: Boronic acid, [4-[(trimethylsilyl)ethynyl… [cymitquimica.com]
- 11. scbt.com [scbt.com]
- 12. 4-[(Trimethylsilyl)ethynyl]phenylboronic acid 95.00% | CAS: 630127-51-4 | AChemBlock [achemblock.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.pt [fishersci.pt]
- 17. 4-(Trimethylsilyl)phenylboronic Acid (contains varying amounts of Anhydride) | C9H15BO2Si | CID 1710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ehs.washington.edu [ehs.washington.edu]
Structure and characterization of (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid
An In-depth Technical Guide to (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid: Synthesis, Characterization, and Applications
Executive Summary: this compound is a bifunctional synthetic building block of significant interest to researchers in organic synthesis, materials science, and drug discovery. Its structure uniquely combines a versatile boronic acid moiety, amenable to palladium-catalyzed cross-coupling reactions, with a trimethylsilyl-protected alkyne, which serves as a stable precursor to a terminal alkyne for further functionalization. This guide provides a comprehensive overview of its synthesis, detailed protocols for its structural characterization, and an exploration of its key applications, serving as a technical resource for scientists leveraging this reagent in their research.
Introduction: A Bifunctional Linchpin in Modern Synthesis
This compound, with CAS Number 630127-51-4, is an organoboron compound that has emerged as a valuable tool in chemical synthesis.[1][2] Its utility stems from the orthogonal reactivity of its two key functional groups:
-
The Phenylboronic Acid Moiety: This group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized centers.[3][4] This allows for the efficient construction of biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals and functional materials.[5][6]
-
The Trimethylsilyl (TMS)-Protected Alkyne: The TMS group serves as a robust protecting group for the terminal alkyne, rendering it stable to a wide range of reaction conditions, including those typically employed in Suzuki couplings.[7] This protection can be selectively removed under mild conditions to reveal the terminal alkyne, which can then participate in a host of transformations, such as Sonogashira couplings, cycloadditions (e.g., "click" chemistry), and other alkyne functionalization reactions.[8][9]
This dual functionality allows for a modular and sequential approach to the synthesis of complex molecules, making it a highly strategic building block for creating diverse chemical libraries and advanced molecular architectures.
Caption: Molecular Structure of this compound.
Synthesis and Purification
The most common and logical synthetic route to this compound starts from (4-bromophenylethynyl)trimethylsilane.[10] The strategy involves a halogen-metal exchange followed by quenching with a boron electrophile.
Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from (4-bromophenylethynyl)trimethylsilane.
Materials:
-
(4-bromophenylethynyl)trimethylsilane
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (4-bromophenylethynyl)trimethylsilane (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Causality Insight: This step performs a halogen-metal exchange, converting the aryl bromide into a highly nucleophilic aryllithium species. The low temperature is critical to prevent side reactions, such as the reaction of n-BuLi with the solvent or other functional groups.
-
-
Borylation: After stirring at -78 °C for 1 hour, add triisopropyl borate (1.2 eq) dropwise.
-
Causality Insight: The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester.
-
-
Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Causality Insight: The acidic workup hydrolyzes the initially formed borate ester to the desired boronic acid.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system or by silica gel column chromatography to yield the final product as a white to off-white solid.[2]
Structural and Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 630127-51-4 | [1] |
| Molecular Formula | C₁₁H₁₅BO₂Si | [10] |
| Molecular Weight | 218.13 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95-98% (typical commercial) | [2][11] |
| Storage | Refrigerator (2-8 °C) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for structural elucidation. Samples are typically dissolved in CDCl₃ or DMSO-d₆.
¹H NMR Spectroscopy Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
-
~8.1 ppm (s, 2H): This broad singlet corresponds to the two hydroxyl protons of the B(OH)₂ group. The signal may exchange with D₂O.[12]
-
~7.8 ppm (d, 2H): These are the aromatic protons ortho to the boronic acid group. They appear as a doublet due to coupling with the meta protons.[13]
-
~7.4 ppm (d, 2H): These are the aromatic protons meta to the boronic acid group (and ortho to the alkyne). They appear as a doublet coupled to the ortho protons.
-
~0.2 ppm (s, 9H): A sharp, intense singlet corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group.
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton. Expected chemical shifts would include signals for the TMS methyl carbons (~ -1 ppm), the two acetylenic carbons (~95-105 ppm), and the four distinct aromatic carbons (~125-140 ppm), including the ipso-carbon attached to the boron atom, which often shows a broader signal.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental composition.
Electrospray Ionization (ESI-MS) Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in both positive and negative ion modes.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and solid-state packing.
Crystallography Protocol:
-
Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data by exposing the crystal to a monochromatic X-ray beam.[14]
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain precise atomic coordinates.
-
Expertise Insight: The resulting structure would confirm the planar geometry of the phenyl ring, the linear arrangement of the C-C≡C-Si unit, and the trigonal planar (or slightly pyramidal) geometry around the boron atom. It would also reveal intermolecular interactions, such as hydrogen bonding involving the boronic acid hydroxyl groups, which dictate the crystal packing.[15]
-
Key Applications and Reaction Chemistry
The synthetic power of this reagent lies in its ability to participate in sequential or orthogonal chemical transformations.
Suzuki-Miyaura Cross-Coupling
This reaction couples the boronic acid with an aryl or vinyl halide/triflate to form a new C-C bond.[4][16]
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Representative Protocol:
-
To a flask, add this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable base like K₂CO₃ (2.0 eq).
-
Degas the flask and backfill with an inert gas (N₂ or Ar).
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.
Alkyne Deprotection and Further Functionalization
Following the Suzuki coupling, the TMS group can be easily removed to unmask the terminal alkyne.
TMS Deprotection Protocol:
-
Dissolve the TMS-protected compound in a solvent like THF or methanol.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate.[17]
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and purify to isolate the terminal alkyne.
The resulting terminal alkyne is a versatile handle for numerous reactions, including:
-
Sonogashira Coupling: Further C-C bond formation with another aryl/vinyl halide.
-
Huisgen Cycloaddition ("Click" Chemistry): Reaction with an azide to form a triazole ring, a powerful ligation strategy in drug discovery and bioconjugation.[9]
-
Hydration or Hydroamination: To form ketones or enamines.
Handling, Storage, and Safety
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a refrigerator (2-8 °C) to prevent degradation, as boronic acids can be susceptible to dehydration (forming boroxines) or decomposition over time.
-
Safety: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Conclusion
This compound is a strategically designed bifunctional reagent that offers chemists a reliable and modular entry point for the synthesis of complex aromatic compounds. Its capacity for selective Suzuki-Miyaura coupling, combined with the latent reactivity of the protected alkyne, provides a powerful platform for building molecular diversity. The robust protocols for its synthesis, characterization, and application underscore its value as a staple building block for researchers at the forefront of pharmaceutical and materials science innovation.
References
- 1. This compound | C11H15BO2Si | CID 46739765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 630127-51-4: Boronic acid, [4-[(trimethylsilyl)ethynyl… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functionalized Alkynes [sigmaaldrich.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 4-[(Trimethylsilyl)ethynyl]phenylboronic acid 95.00% | CAS: 630127-51-4 | AChemBlock [achemblock.com]
- 12. researchgate.net [researchgate.net]
- 13. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to (4-((Trimethylsilyl)ethynyl)phenyl)boronic Acid
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of modern organic chemistry, particularly within drug discovery and materials science, the strategic construction of complex molecular architectures is paramount. Among the vast arsenal of chemical reagents available, (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid has emerged as a cornerstone building block. Its unique trifunctional nature, featuring a boronic acid, a phenyl ring, and a protected ethynyl group, offers chemists a powerful tool for the convergent synthesis of intricate target molecules. This guide provides an in-depth technical overview of its commercial availability, key properties, and practical applications, with a focus on empowering researchers to effectively integrate this reagent into their synthetic workflows.
The significance of this molecule lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This reaction has revolutionized the formation of carbon-carbon bonds, enabling the efficient linkage of diverse molecular fragments.[4] The boronic acid moiety serves as the reactive handle for this transformation, while the trimethylsilyl (TMS) protected acetylene provides a latent reactive site for subsequent functionalization, such as Sonogashira coupling or deprotection to reveal a terminal alkyne. This strategic protection prevents unwanted side reactions and allows for a stepwise, controlled elaboration of the molecular scaffold.
Physicochemical Properties and Identification
A thorough understanding of a reagent's properties is fundamental to its successful application. Key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 630127-51-4 | [5][6] |
| Molecular Formula | C11H15BO2Si | [5][6] |
| Molecular Weight | 218.13 g/mol | [5][6] |
| IUPAC Name | [4-(2-trimethylsilylethynyl)phenyl]boronic acid | [5] |
| Appearance | Typically a white to off-white solid | [7] |
| Solubility | Soluble in organic solvents such as dichloromethane and tetrahydrofuran | [7] |
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Structure of this compound.
Commercial Availability: A Survey of Key Suppliers
This compound is readily available from a multitude of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The choice of supplier often depends on factors such as required purity, quantity, and lead time. Below is a comparative table of prominent suppliers.
| Supplier | Purity | Notes |
| Sigma-Aldrich | 98% | Available through Aldrich Partner. |
| Alfa Chemistry | Research use | Offers various quantities. |
| Parchem | Specialty chemical supplier | Global distribution. |
| Santa Cruz Biotechnology | Research use | Product for proteomics research.[6] |
| Apollo Scientific | 98% | Offers a range of organic building blocks.[8] |
| AChemBlock | 95.00% | Provides novel building blocks.[9] |
| BLDpharm | Inert atmosphere, 2-8°C storage | Cold-chain transportation available.[10] |
| CymitQuimica | ≥95% | Multiple product listings.[7] |
It is crucial for researchers to consult the supplier's certificate of analysis to confirm the purity and identify any potential impurities that might affect the intended reaction.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate.[3][4] The reaction is renowned for its mild conditions, tolerance of a wide array of functional groups, and high yields.[2]
Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
The trimethylsilyl group on the acetylene is a critical design feature. It serves as a robust protecting group, preventing the acidic terminal alkyne proton from interfering with the basic conditions of the Suzuki coupling. This allows for the selective formation of the biaryl bond without compromising the alkyne functionality, which can be unveiled in a subsequent synthetic step for further elaboration.
dot graph Suzuki_Miyaura_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Generalized workflow for a Suzuki-Miyaura coupling reaction.
Field-Proven Experimental Protocol
The following is a representative, robust protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is intended as a starting point and may require optimization depending on the specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., aqueous 2M Na2CO3 or K2CO3, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, or DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the palladium catalyst.
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. The use of Schlenk techniques is crucial to prevent catalyst degradation.
-
Solvent and Base Addition: Add the degassed solvent, followed by the degassed aqueous base solution via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields.
-
Base: The base is essential for the transmetalation step, converting the boronic acid to a more reactive boronate species.[1] The choice of base can influence the reaction rate and outcome.
-
Solvent: The solvent system is chosen to ensure solubility of the reactants and to facilitate the reaction. A two-phase system with an aqueous base is common.
-
Excess Aryl Halide: A slight excess of the aryl halide can help drive the reaction to completion.
Applications in Drug Discovery and Beyond
The products derived from this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. Boronic acids, in general, are crucial building blocks in medicinal chemistry.[3][11] The biaryl motif is a common feature in many pharmaceuticals, and the Suzuki-Miyaura coupling provides a reliable method for its construction.[4] The alkyne functionality can be further elaborated to introduce additional diversity, for example, through click chemistry or conversion to other functional groups.
Conclusion
This compound is a commercially accessible and highly versatile reagent that empowers chemists to construct complex molecular architectures with precision and efficiency. Its strategic utility in the Suzuki-Miyaura coupling, coupled with the latent reactivity of the protected alkyne, makes it an invaluable tool in the pursuit of novel therapeutics and advanced materials. A thorough understanding of its properties, handling, and reaction conditions, as outlined in this guide, will enable researchers to fully harness the synthetic potential of this powerful building block.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CAS 630127-51-4: Boronic acid, [4-[(trimethylsilyl)ethynyl… [cymitquimica.com]
- 8. Benzeneboronic acid pinacol esters Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 9. 4-[(Trimethylsilyl)ethynyl]phenylboronic acid 95.00% | CAS: 630127-51-4 | AChemBlock [achemblock.com]
- 10. 630127-51-4|this compound|BLD Pharm [bldpharm.com]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Application of (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique trifunctional structure, featuring a boronic acid moiety, a phenyl ring, and a trimethylsilyl-protected ethynyl group, makes it a valuable building block for the construction of complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds. The trimethylsilyl (TMS) protected alkyne provides a stable yet readily deprotectable handle for further molecular elaboration, making this compound particularly useful in multi-step synthetic sequences. This guide provides a comprehensive overview of the safe handling, properties, and key applications of this compound, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
This compound is typically a white to off-white solid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 630127-51-4 | [2][3] |
| Molecular Formula | C₁₁H₁₅BO₂Si | [2] |
| Molecular Weight | 218.13 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane and tetrahydrofuran | [1] |
Safety and Handling
As with any chemical reagent, a thorough understanding of the potential hazards and the implementation of appropriate safety protocols are paramount when working with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The signal word for this chemical is "Warning" .[3]
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment (PPE) to minimize the risk of exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the solid material outside of a fume hood, to prevent inhalation of dust.
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.
All handling of the solid compound and its solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Some suppliers recommend refrigeration.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Disposal
The disposal of this compound and its waste must be handled responsibly and in accordance with local, state, and federal regulations.
-
Waste Characterization: All waste containing this compound should be treated as hazardous waste.
-
Solid Waste: Unused compound and contaminated materials (e.g., weighing paper, gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste.
-
Decontamination of Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After thorough rinsing and drying, the container's label should be defaced before disposal in the appropriate recycling stream.
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its three key functional groups: the boronic acid, the trimethylsilyl-protected alkyne, and the aromatic ring.
The Role of the Boronic Acid Moiety in Suzuki-Miyaura Coupling
The boronic acid group is primarily utilized in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of C-C bonds. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X).
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
The Utility of the Trimethylsilyl (TMS) Protected Ethynyl Group
The trimethylsilyl group serves as a protecting group for the terminal alkyne. This is crucial for several reasons:
-
Stability: The TMS group enhances the stability of the alkyne, preventing unwanted side reactions under various conditions, including the Suzuki-Miyaura coupling.
-
Reactivity Control: It prevents the acidic terminal proton of the alkyne from interfering with basic reagents used in the coupling reaction.
-
Sequential Functionalization: The TMS group can be selectively removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF) or by treatment with a base like potassium carbonate in methanol. This unmasks the terminal alkyne, which can then participate in a wide range of subsequent reactions, including:
-
Sonogashira coupling
-
Click chemistry (copper-catalyzed azide-alkyne cycloaddition)
-
Hydration or hydroboration to form ketones or vinylboranes, respectively.
-
This "protect-couple-deprotect-react" strategy is a cornerstone of modern organic synthesis, allowing for the controlled and sequential construction of complex molecules.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
While specific reaction conditions should always be optimized for a given substrate, the following protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are recognized as "privileged" structures in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a common structural motif in biological macromolecules such as carbohydrates and enzyme active sites.[5] This property has been exploited in the design of a wide range of therapeutic agents.
The general strategy involves:
-
Scaffold Construction: Utilizing the Suzuki-Miyaura coupling to link the (4-((trimethylsilyl)ethynyl)phenyl) core to other aromatic or heteroaromatic systems, thereby creating a diverse library of biaryl compounds.
-
Further Diversification: Deprotecting the TMS-alkyne and using the terminal alkyne as a point for further molecular elaboration through reactions like Sonogashira coupling or click chemistry. This allows for the introduction of additional pharmacophoric elements.
This modular approach enables the rapid exploration of chemical space around a core scaffold, a key strategy in lead optimization during the drug discovery process.
Conclusion
This compound is a powerful and versatile building block for organic synthesis, offering a gateway to a wide array of complex molecular structures. Its utility is particularly pronounced in the context of drug discovery, where its capacity for controlled, sequential functionalization via Suzuki-Miyaura coupling and alkyne chemistry allows for the efficient generation of novel compound libraries. However, its handling requires a diligent approach to safety, including the consistent use of appropriate personal protective equipment and adherence to established protocols for storage and disposal. By understanding and respecting the reactivity and hazards of this compound, researchers can safely and effectively leverage its synthetic potential to advance their scientific goals.
References
- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 630127-51-4|this compound|BLD Pharm [bldpharm.de]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Solubility of (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the solubility characteristics of (4-((trimethylsilyl)ethynyl)phenyl)boronic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying chemical principles governing solubility and to provide actionable protocols for empirical determination.
Introduction: The Significance of this compound
This compound is a versatile organoboron compound with significant applications in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction[1][2]. Its utility in the formation of carbon-carbon bonds makes it an invaluable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients[3]. An understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, facilitating purification processes, and developing robust formulations.
The structure of this compound, featuring a boronic acid moiety, a phenyl ring, and a trimethylsilyl-protected ethynyl group, presents a unique combination of polar and nonpolar characteristics that dictate its solubility behavior. The trimethylsilyl group, in particular, enhances the compound's stability and lipophilicity, influencing its solubility profile[1][4].
The Theoretical Framework of Boronic Acid Solubility
The solubility of any compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another[5][6]. For boronic acids, several key factors come into play:
-
Polarity and Hydrogen Bonding: The boronic acid group, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor and acceptor. This facilitates dissolution in polar solvents that can engage in hydrogen bonding[7].
-
Solvent-Solute Interactions: The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
-
The Complication of Boroxine Formation: A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines[8][9]. This equilibrium is influenced by the solvent, temperature, and the electronic nature of substituents on the phenyl ring[9]. Since boroxines exhibit different solubility profiles from their corresponding boronic acids, this equilibrium can lead to challenges in obtaining reproducible solubility data[9].
Qualitative and Analog-Driven Quantitative Solubility Insights
While specific, extensive quantitative solubility data for this compound is not widely available in the public domain, qualitative information and data from structurally analogous compounds provide valuable predictive insights.
Qualitative Solubility:
General supplier information and chemical databases indicate that this compound is soluble in common organic solvents such as dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF)[1]. This is consistent with the presence of the lipophilic trimethylsilyl group and the overall organic character of the molecule.
Quantitative Data from Analogous Phenylboronic Acids:
To provide a reasonable estimation of the solubility of this compound, it is instructive to examine the solubility of phenylboronic acid and its derivatives in a range of organic solvents. The following table summarizes experimentally determined solubility data for phenylboronic acid, which can serve as a baseline for understanding the behavior of its substituted analogs.
| Solvent | Solvent Class | Phenylboronic Acid Solubility (Mole Fraction, x) at 298.15 K (25 °C) | Reference |
| Chloroform | Halogenated | Moderate | [9][10] |
| 3-Pentanone | Ketone | High | [9][10] |
| Acetone | Ketone | High | [9][10] |
| Dipropyl ether | Ether | High | [9][10] |
| Methylcyclohexane | Hydrocarbon | Very Low | [9][10] |
Note: This data is for the parent phenylboronic acid and should be used as a comparative reference. The presence of the trimethylsilyl ethynyl group in the target molecule is expected to increase its solubility in less polar and nonpolar solvents compared to phenylboronic acid.
The esterification of boronic acids generally leads to an increase in their solubility in organic solvents[11]. For instance, the pinacol ester of phenylboronic acid demonstrates significantly higher solubility across a range of organic solvents compared to the parent acid[9][10].
Experimental Determination of Solubility: A Validated Protocol
Given the limited availability of precise quantitative data, empirical determination of solubility is often necessary. The dynamic (or synthetic) method is a widely accepted and reliable technique for determining the solubility of boronic acids in organic solvents[2][7].
Principle of the Dynamic Method:
This method involves the visual or instrumental observation of the dissolution of a solid in a liquid under controlled temperature changes. A mixture of the solute and solvent of a known composition is heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.
Detailed Experimental Protocol:
-
Sample Preparation: Accurately weigh the this compound and the chosen organic solvent into a jacketed glass vessel to prepare a sample of known composition.
-
Heating and Stirring: Heat the biphasic sample at a slow, constant rate (e.g., 0.2 K/min) while ensuring vigorous stirring to maintain homogeneity.
-
Equilibrium Point Determination: Use a luminance probe or visual observation to detect the point at which the turbidity of the solution completely disappears. Record this temperature as the equilibrium point.
-
Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (temperature vs. mole fraction).
Self-Validation and Trustworthiness:
The reliability of this method is enhanced by:
-
Slow Heating Rate: A slow heating rate ensures that the system remains close to thermodynamic equilibrium.
-
Vigorous Stirring: This prevents localized supersaturation and ensures a uniform temperature throughout the sample.
-
Reproducibility: Performing multiple measurements at the same composition and ensuring consistent results validates the experimental setup and procedure.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the workflow for the dynamic solubility determination method.
Caption: Workflow for Dynamic Solubility Determination.
Practical Implications for Drug Development and Synthesis
A thorough understanding of the solubility of this compound is crucial for its effective application:
-
Reaction Optimization: The choice of solvent can significantly impact the efficiency and course of Suzuki-Miyaura reactions[9]. Ensuring the boronic acid is sufficiently soluble at the reaction temperature is critical for achieving high yields and preventing reaction stalling.
-
Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.
-
Formulation: For applications in drug discovery, understanding the solubility in various pharmaceutically acceptable solvents is a prerequisite for formulation development.
Conclusion
While a comprehensive, publicly available dataset for the solubility of this compound in a wide array of organic solvents is currently limited, this guide provides a robust framework for understanding and empirically determining its solubility profile. By leveraging the principles of physical organic chemistry, utilizing data from analogous compounds, and employing validated experimental protocols, researchers can effectively navigate the challenges associated with the solubility of this important synthetic building block. The insights and methodologies presented herein are intended to empower scientists to make informed decisions in their research and development endeavors, ultimately leading to more efficient and successful outcomes.
References
- 1. CAS 630127-51-4: Boronic acid, [4-[(trimethylsilyl)ethynyl… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Stability of (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid is a pivotal reagent in modern organic synthesis, particularly in cross-coupling reactions for the construction of complex molecular architectures. Its utility, however, is intrinsically linked to its stability. This guide provides a comprehensive analysis of the stability of this compound under various conditions. We will delve into the primary degradation pathways, including protodeboronation, oxidation, and boroxine formation, while also considering the specific influence of the trimethylsilyl (TMS) and ethynyl functionalities. This document will further present scientifically grounded protocols for stability assessment and offer best practices for storage and handling to ensure the integrity and reactivity of this versatile compound.
Introduction: The Dual-Functionality of a Modern Reagent
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. The arylboronic acid moiety serves as a cornerstone for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] Simultaneously, the TMS-protected alkyne provides a handle for further transformations, such as Sonogashira coupling or click chemistry, after a selective deprotection step. The trimethylsilyl group not only protects the acidic acetylenic proton but can also impart a degree of thermal stability to the alkyne.[3][4]
The successful application of this reagent is contingent upon its stability. Degradation can lead to diminished yields, formation of impurities, and challenges in purification. Understanding the factors that influence the stability of this compound is therefore paramount for reproducible and reliable synthetic outcomes.
Key Degradation Pathways
The stability of this compound is influenced by several factors, including moisture, temperature, pH, light, and the presence of oxidizing agents. The principal degradation pathways are outlined below.
Protodeboronation: The Cleavage of the C-B Bond
Protodeboronation is a common side reaction for arylboronic acids, resulting in the replacement of the boronic acid group with a hydrogen atom.[5] This process can be catalyzed by both acidic and basic conditions.[6][7]
-
Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction is thought to proceed via an intermolecular metathesis involving a four-membered ring transition state.[5]
-
Base-Catalyzed Protodeboronation: In basic media, the boronic acid is converted to the more nucleophilic boronate anion, which can then be protonated.[7][8] Studies have shown that for some arylboronic acids, this process can be particularly rapid at high pH.[8][9]
The electronic nature of the substituents on the aromatic ring can influence the rate of protodeboronation. While the trimethylsilylethynyl group is generally considered to be electron-withdrawing, which can affect the Lewis acidity of the boronic acid, its impact on protodeboronation rates requires specific experimental evaluation.
Oxidation: Conversion to Phenolic Impurities
Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol.[10][11] This can be mediated by various oxidants, including atmospheric oxygen, hydrogen peroxide, and peroxy acids like m-CPBA.[10][12][13] The oxidation can be accelerated by light and the presence of metal catalysts.[12] For this compound, this would lead to the formation of 4-((trimethylsilyl)ethynyl)phenol, an impurity that can complicate subsequent reactions and purification.
Boroxine Formation: The Anhydride Trimer
In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][14] This is a reversible equilibrium process, and the presence of water will hydrolyze the boroxine back to the monomeric boronic acid.[15][16] Boroxine formation is an entropy-driven process and is favored at higher temperatures.[15] While boroxines are often competent reagents in cross-coupling reactions, their formation can alter the physical properties and solubility of the material.
Caption: Reversible equilibrium between an arylboronic acid and its corresponding boroxine.
Desilylation of the Alkyne
The trimethylsilyl (TMS) protecting group on the alkyne is known to be labile under certain conditions.[17]
-
Basic Conditions: The TMS group can be cleaved by bases such as potassium carbonate in methanol, or even piperidine in ethanol.[18][19] The presence of hydroxide ions from wet reagents can also facilitate this cleavage.[18]
-
Acidic Conditions: While generally more stable to acid than to base, prolonged exposure to strong acids can also lead to protodesilylation.[17]
Cleavage of the TMS group would yield 4-ethynylphenylboronic acid, which could lead to undesired side reactions, particularly in the context of planned subsequent transformations of the alkyne.
Experimental Protocols for Stability Assessment
A thorough evaluation of the stability of this compound requires a multi-faceted approach, employing various analytical techniques to monitor for degradation under stressed conditions.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
Protocol:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile, methanol, water).
-
Stress Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store solid material and solutions at elevated temperatures (e.g., 60°C, 80°C) for an extended period.
-
Photolytic: Expose solid material and solutions to UV light (e.g., 254 nm) and visible light.
-
-
Analysis: Analyze the stressed samples at various time points using the analytical methods described below.
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive stability analysis.[20]
3.2.1 High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a primary tool for quantifying the parent compound and its degradation products.[20][21]
-
Method Development: A stability-indicating method must be developed that separates the parent compound from all potential degradants. This often involves screening different columns (e.g., C18, Phenyl) and mobile phase conditions (pH, organic modifier).[21]
-
Challenges: Boronic acids can be challenging to analyze by reversed-phase HPLC due to their hydrophilicity and potential for on-column degradation.[20][22] Using columns with low silanol activity and carefully controlling mobile phase pH can mitigate these issues.[23][24]
3.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for the identification and structural elucidation of degradation products.[20] It provides molecular weight information that can help to confirm the identity of impurities observed in the HPLC analysis.
3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and for observing changes in the chemical environment of the molecule.
-
¹H NMR: Can be used to monitor the appearance of new aromatic signals corresponding to degradation products.
-
¹¹B NMR: Is particularly useful for observing the boron center. The chemical shift in ¹¹B NMR is sensitive to the hybridization state of the boron atom (sp² in the boronic acid vs. sp³ in boronate esters or other complexes), providing a direct way to monitor reactions at the boronic acid moiety.[25][26][27][28]
Caption: Workflow for assessing the stability of the target compound.
Summary of Stability and Recommended Handling
Based on the known chemistry of arylboronic acids and TMS-protected alkynes, the stability of this compound can be summarized in the following table.
| Condition | Potential Degradation | Recommended Precautions |
| Moisture/Humidity | Protodeboronation, Hydrolysis of boroxine | Store in a desiccator over a drying agent. Handle in a dry atmosphere (glove box or under inert gas). |
| Elevated Temperature | Boroxine formation, potential for accelerated degradation | Store at low temperatures (e.g., 2-8 °C or -20 °C for long-term storage). Avoid prolonged heating. |
| Basic pH (e.g., > 8) | Protodeboronation, Desilylation | Avoid prolonged exposure to basic conditions, especially in aqueous or alcoholic solvents. Use non-nucleophilic bases when possible in reactions. |
| Acidic pH (e.g., < 4) | Protodeboronation | Buffer solutions if necessary for reactions. Minimize exposure to strong acids. |
| Oxygen/Air | Oxidation to phenol | Store under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents for reactions. |
| Light | Potential for photo-oxidation | Store in amber vials or protect from light. |
Conclusion
This compound is a powerful synthetic building block, but its utility is directly tied to its chemical integrity. A thorough understanding of its primary degradation pathways—protodeboronation, oxidation, boroxine formation, and desilylation—is crucial for its effective use. By implementing the recommended storage and handling procedures and employing robust analytical methods for quality control, researchers can ensure the reliability and reproducibility of their synthetic endeavors. The protocols and insights provided in this guide serve as a foundation for the successful application of this versatile reagent in the development of novel therapeutics and advanced materials.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 20. benchchem.com [benchchem.com]
- 21. lcms.labrulez.com [lcms.labrulez.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 25. par.nsf.gov [par.nsf.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid: Structure, Characterization, and Experimental Protocols
Introduction
(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid is a bifunctional organic compound of significant interest to researchers in materials science and drug development. Its rigid phenylethynyl backbone, coupled with the versatile reactivity of the boronic acid and the protecting and solubilizing nature of the trimethylsilyl group, makes it a valuable building block in the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is on the practical interpretation of the spectral data, underpinned by the fundamental principles of each technique. This document is intended to serve as a comprehensive resource for scientists engaged in the synthesis, purification, and application of this and structurally related compounds.
Molecular Structure and Key Features
The structure of this compound, with the IUPAC name [4-(2-trimethylsilylethynyl)phenyl]boronic acid[1], combines several key functional groups that dictate its spectroscopic signature.
-
Para-substituted Phenyl Ring: The aromatic ring gives rise to characteristic signals in both ¹H and ¹³C NMR spectra, typically in the aromatic region. The para-substitution pattern simplifies the proton NMR spectrum to a characteristic AA'BB' system.
-
Boronic Acid Group (-B(OH)₂): This functional group is crucial for applications such as Suzuki-Miyaura cross-coupling reactions. It is identifiable by a broad singlet in the ¹H NMR spectrum for the hydroxyl protons and characteristic stretching and bending vibrations in the IR spectrum.
-
Trimethylsilyl (TMS) Group (-Si(CH₃)₃): The nine equivalent protons of the three methyl groups result in a sharp, intense singlet in the ¹H NMR spectrum, typically in the upfield region. This group is also associated with specific vibrations in the IR spectrum.
-
Ethynyl Group (-C≡C-): The carbon-carbon triple bond has a characteristic, though sometimes weak, absorption in the IR spectrum and distinct signals for the sp-hybridized carbons in the ¹³C NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by a few key resonances. The chemical shifts are influenced by the electron-withdrawing nature of the boronic acid and the electron-donating/anisotropic effects of the trimethylsilyl ethynyl group.
Representative ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.05 | s (broad) | 2H | B(OH )₂ |
| ~7.80 | d | 2H | Ar-H (ortho to -B(OH)₂) |
| ~7.50 | d | 2H | Ar-H (ortho to -C≡CSiMe₃) |
| 0.25 | s | 9H | Si(CH ₃)₃ |
Interpretation of the ¹H NMR Spectrum:
-
Boronic Acid Protons: The two hydroxyl protons of the boronic acid group typically appear as a broad singlet around 8.05 ppm. The broadness is due to chemical exchange with residual water and quadrupole broadening from the adjacent boron atom.
-
Aromatic Protons: The para-substituted aromatic ring gives rise to two doublets. The protons ortho to the electron-withdrawing boronic acid group are deshielded and appear further downfield (around 7.80 ppm) compared to the protons ortho to the trimethylsilyl ethynyl group (around 7.50 ppm).
-
Trimethylsilyl Protons: The nine equivalent protons of the TMS group give a sharp and intense singlet at approximately 0.25 ppm. This upfield chemical shift is characteristic of protons on silicon.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.
Representative ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~134.5 | Ar-C (ortho to -B(OH)₂) |
| ~131.5 | Ar-C (ortho to -C≡CSiMe₃) |
| ~130.0 (broad) | Ar-C -B(OH)₂ |
| ~124.0 | Ar-C -C≡CSiMe₃ |
| ~105.0 | -C ≡CSiMe₃ |
| ~95.0 | -C≡C SiMe₃ |
| -0.5 | Si(C H₃)₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: Four signals are expected for the aromatic carbons due to the molecule's symmetry. The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation.
-
Ethynyl Carbons: The two sp-hybridized carbons of the alkyne appear in the range of 95-105 ppm. The carbon attached to the silicon atom is typically found more upfield.
-
Trimethylsilyl Carbons: The three equivalent methyl carbons of the TMS group give a signal at a characteristic upfield chemical shift, often slightly below 0 ppm.
Experimental Protocol for NMR Data Acquisition
References
Methodological & Application
Deprotection of the trimethylsilyl group in (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid
An Application Guide for the Deprotection of the Trimethylsilyl Group in (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid
Introduction: Unveiling a Key Synthetic Building Block
(4-Ethynylphenyl)boronic acid is a bifunctional synthetic intermediate of significant value in medicinal chemistry, drug development, and materials science.[1] Its dual reactivity, stemming from the terminal alkyne and the boronic acid moiety, allows for sequential, orthogonal functionalization. The boronic acid is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, while the terminal alkyne is a versatile handle for transformations such as Sonogashira couplings, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and Glaser couplings.
To prevent the acidic proton of the alkyne from interfering with reactions involving the boronic acid (or during its synthesis), it is commonly protected with a trimethylsilyl (TMS) group.[2][3] The TMS group is ideal due to its ease of installation and, critically, its clean and efficient removal under mild conditions that preserve the sensitive boronic acid functionality.[4]
This application note serves as a detailed guide for researchers, providing field-proven protocols and mechanistic insights for the robust deprotection of this compound to yield the desired (4-ethynylphenyl)boronic acid.
Reaction Overview and Mechanistic Rationale
The cleavage of the silicon-alkyne bond is typically achieved using a nucleophilic or basic catalyst in a protic solvent. The most common and reliable method employs a catalytic amount of potassium carbonate in methanol.[3][5]
The Causality Behind the Choice of Reagents:
-
Potassium Carbonate (K₂CO₃): While a relatively weak base, in methanol, it establishes an equilibrium that generates a low concentration of the methoxide ion (MeO⁻). This methoxide is a potent enough nucleophile to attack the silicon atom but is mild enough to avoid undesired side reactions, such as protodeboronation of the boronic acid group.[2]
-
Methanol (MeOH): Serves a dual purpose. It is the solvent for the reaction and also the proton source that quenches the acetylide anion formed after the Si-C bond cleavage.[6]
The reaction proceeds via a nucleophilic attack on the silicon atom, forming a transient, pentacoordinate silicate intermediate. The high affinity of silicon for oxygen makes this step favorable. The stable acetylide anion is subsequently expelled and immediately protonated by the solvent to furnish the terminal alkyne and trimethylmethoxysilane as a byproduct.[6]
Caption: Figure 1: Mechanism of TMS Deprotection with K₂CO₃/MeOH.
Experimental Protocols and Workflow
Success in this transformation hinges on a well-executed reaction and, equally important, a careful work-up procedure tailored to the properties of boronic acids.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: Deprotection using Potassium Carbonate in Methanol
This is the most widely adopted method due to its mildness, cost-effectiveness, and high functional group tolerance.[3][5]
Materials and Reagents:
| Compound/Reagent | CAS Number | Molecular Weight | Notes |
| This compound | 630127-51-4 | 218.13 g/mol | Starting material[7][8][9][10] |
| (4-Ethynylphenyl)boronic acid | 263368-72-5 | 145.95 g/mol | Desired product[1] |
| Potassium Carbonate (K₂CO₃), Anhydrous | 584-08-7 | 138.21 g/mol | Catalyst |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 g/mol | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction solvent |
| Hydrochloric Acid (HCl), 1 M | 7647-01-0 | 36.46 g/mol | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 | 142.04 g/mol | Drying agent |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the solid in anhydrous methanol (approx. 0.1 M concentration).
-
Catalyst Addition: Add anhydrous potassium carbonate (0.1-0.2 eq). A catalytic amount is usually sufficient.[5]
-
Reaction Execution: Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material is less polar than the product. The reaction is typically complete within 1-3 hours.[5] Alternatively, an aliquot can be taken, the solvent evaporated, and the residue analyzed by ¹H NMR.[11][12]
-
¹H NMR Monitoring: Look for the disappearance of the TMS singlet at ~0.25 ppm and the appearance of the terminal alkyne proton singlet at ~3.1 ppm.
-
-
Work-up: a. Once the reaction is complete, carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is ~6-7. b. Remove the methanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volumes). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation and Purification: a. Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude product, typically as an off-white solid. b. If necessary, purify the product by flash column chromatography on silica gel. Insight: Boronic acids can be challenging to chromatograph due to tailing. Pre-treating the silica gel with a small amount of acid or using a solvent system containing a trace of acetic acid can sometimes improve separation.
Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This method leverages the exceptionally high affinity of silicon for fluoride and is often faster than base-catalyzed methods.[13] However, it is more expensive and the work-up can be more complex.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1.
-
Work-up: a. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Extract the mixture with ethyl acetate or diethyl ether. c. Wash the combined organic layers with water and brine to remove residual TBAF and salts. d. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify by column chromatography as needed.
Method Comparison and Troubleshooting
| Parameter | Method 1: K₂CO₃ / MeOH | Method 2: TBAF / THF |
| Reagent Cost | Low | High |
| Reaction Time | 1-3 hours | 0.5-1 hour |
| Conditions | Very mild, highly tolerant of the boronic acid.[3] | Mild, but fluoride can sometimes be aggressive towards other functional groups.[13] |
| Work-up | Straightforward acid-base neutralization and extraction. | Can be complicated by the need to remove tetrabutylammonium salts. |
| Primary Advantage | Ideal for scale-up, cost-effective, and exceptionally mild. | Fast reaction times. |
| Considerations | Prolonged reaction times (>24h) can sometimes lead to degradation of the product.[5][13] | May not be suitable for substrates sensitive to fluoride ions. |
Troubleshooting Field Guide:
-
Incomplete Reaction: If the reaction stalls, a slight warming to 30-40 °C or the addition of another small portion of K₂CO₃ can facilitate completion. Ensure reagents, particularly the solvent, are anhydrous.
-
Product Decomposition: Boronic acids can be unstable to harsh conditions.[14] The primary risk during this specific deprotection is protodeboronation (loss of the -B(OH)₂ group). This is rare under the mild K₂CO₃/MeOH conditions but underscores the importance of not extending reaction times unnecessarily or using overly strong bases.
-
Low Yields after Work-up: (4-Ethynylphenyl)boronic acid has some aqueous solubility. Ensure thorough extraction from the aqueous layer. During concentration, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[15] This is often reversible upon exposure to water or alcohols and may complicate characterization but does not represent product loss.
References
- 1. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]
- 2. reddit.com [reddit.com]
- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 4. CAS 630127-51-4: Boronic acid, [4-[(trimethylsilyl)ethynyl… [cymitquimica.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. reddit.com [reddit.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scbt.com [scbt.com]
- 9. 4-[(Trimethylsilyl)ethynyl]phenylboronic acid 95.00% | CAS: 630127-51-4 | AChemBlock [achemblock.com]
- 10. This compound | C11H15BO2Si | CID 46739765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with (4-((Trimethylsilyl)ethynyl)phenyl)boronic Acid
Introduction: A Versatile Building Block for Modern Synthesis
(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid is a bifunctional reagent of significant interest in contemporary organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a boronic acid moiety, ideal for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and a trimethylsilyl (TMS)-protected terminal alkyne.[1] This dual functionality allows for the sequential, controlled introduction of molecular complexity.
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a robust and widely used method for forming carbon-carbon bonds.[1][2] This application note provides a detailed guide to employing this compound in these reactions, covering the reaction mechanism, a comprehensive experimental protocol, optimization strategies, and subsequent deprotection of the alkyne for further functionalization. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimizing reaction conditions. The catalytic cycle involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states and can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) complex.[1][3][4] This step is often the rate-determining step of the overall reaction.[1]
-
Transmetalation: This is the key bond-forming step where the organic group from the organoboron compound (R²) is transferred to the palladium(II) complex.[2][3] This process requires activation by a base, which is believed to form a more nucleophilic boronate species (R²-B(OR)₃⁻), facilitating the transfer of the R² group to the palladium center and displacing the halide.[2][6][7][8][9]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3][4]
Diagram: The Suzuki-Miyaura Catalytic Cycle
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
The Strategic Deployment of (4-((Trimethylsilyl)ethynyl)phenyl)boronic Acid in Modern Medicinal Chemistry
Abstract
(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid has emerged as a uniquely versatile and powerful building block in the lexicon of medicinal chemistry. Its trifunctional nature—a readily coupled boronic acid, a stable yet activatable TMS-protected alkyne, and a central phenyl scaffold—offers a pre-packaged solution for the strategic construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on its role in the synthesis of kinase inhibitors and other targeted therapeutics. We will dissect the causality behind its use in sequential cross-coupling reactions and provide detailed, field-proven protocols for its successful implementation in drug discovery workflows.
Introduction: A Multifaceted Tool for Molecular Construction
At its core, the utility of this compound lies in its elegant design. The molecule, with a molecular weight of 218.13 g/mol [1], combines three key functional motifs onto a single, stable, solid scaffold[2]:
-
The Phenylboronic Acid Moiety: This group is a cornerstone of modern synthetic chemistry, primarily serving as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4][5] This reaction is one of the most robust and widely used methods for forging carbon-carbon bonds, particularly for creating biaryl systems common in drug scaffolds.[6] The boronic acid's stability, low toxicity, and ease of handling make it a preferred reagent in pharmaceutical development.[4]
-
The Trimethylsilyl (TMS)-Protected Alkyne: The ethynyl group serves as a second, orthogonal reactive handle. The bulky trimethylsilyl (TMS) group acts as a robust protecting group, preventing the terminal alkyne from undergoing unwanted reactions (like Glaser homocoupling) during the initial Suzuki coupling step.[7] This protection is crucial for enabling a sequential and controlled synthetic strategy. The TMS group can be selectively and cleanly removed under mild conditions to reveal the terminal alkyne for subsequent transformations.[8][9]
-
The Central Phenyl Ring: This aromatic core acts as a rigid linker, positioning the boronic acid and the alkyne at a defined 1,4- (para) substitution pattern. This predictable geometry is essential for constructing molecules with specific three-dimensional conformations required for binding to biological targets like enzyme active sites.
This unique combination allows for a powerful one-two punch in molecular synthesis: first, a Suzuki coupling to build a core biaryl structure, followed by TMS deprotection and a second coupling reaction (often a Sonogashira coupling) to introduce additional complexity.[10][11]
Core Applications in Medicinal Chemistry
The primary role of this reagent is to facilitate the rapid and efficient synthesis of complex organic molecules, particularly those with a biaryl core linked to an alkynyl moiety. This structural motif is prevalent in a variety of therapeutic agents, most notably in the field of oncology with the development of small-molecule kinase inhibitors.
Strategic Synthesis of Kinase Inhibitors
Protein kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.[3] Kinase inhibitors are designed to block the ATP-binding pocket of these enzymes, preventing phosphorylation and downstream signaling.[3] The boronic acid moiety itself is a valuable pharmacophore in many inhibitors, known to form reversible covalent bonds with key residues (like serine) in enzyme active sites, leading to potent inhibition.[12][13][14]
This compound is an ideal starting point for building kinase inhibitor scaffolds. A typical synthetic strategy involves a Suzuki coupling of the boronic acid with a heterocyclic halide (e.g., a pyrimidine, pyridine, or indole), which often represents the "hinge-binding" region of the inhibitor. The resulting molecule can then be deprotected and further elaborated via Sonogashira coupling to install groups that occupy other pockets of the kinase active site, enabling rapid exploration of the structure-activity relationship (SAR).[15]
Experimental Protocols and Methodologies
The following protocols are generalized starting points. As a Senior Application Scientist, I must emphasize that optimization of catalysts, ligands, bases, solvents, and temperature is crucial for achieving high yields and purity with specific substrates.[15]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the formation of a C(sp²)-C(sp²) bond using the boronic acid functionality.
Objective: To couple this compound with an aryl or heteroaryl halide.
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure:
-
To a pressure-rated flask equipped with a stir bar, add the aryl halide (1.0 equiv), this compound (1.1 equiv), and a suitable base (e.g., Cs₂CO₃, 2.5 equiv).[16]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[16]
-
Sparge the resulting mixture with argon for 10-15 minutes to remove dissolved oxygen.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 - 0.1 equiv).[16]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).[16]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
Base Selection: A base is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step in the catalytic cycle.[5] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, especially with sterically hindered substrates.[6]
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Ligands like dppf stabilize the Pd(0) species and promote the oxidative addition and reductive elimination steps.[16]
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxidation by air, which would deactivate the catalyst. Therefore, maintaining an inert atmosphere is essential for catalytic turnover.
Protocol 2: TMS-Alkyne Deprotection
This protocol details the removal of the TMS group to reveal the reactive terminal alkyne.
Objective: To selectively cleave the C-Si bond of the TMS-protected alkyne.
Step-by-Step Procedure:
-
Dissolve the TMS-alkyne substrate (1.0 equiv) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).[8]
-
Add a deprotecting agent. A mild and common choice is potassium carbonate (K₂CO₃, ~0.25 equiv).[8] Other fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are also highly effective.[9]
-
Stir the mixture at room temperature under an inert atmosphere.[8]
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[8]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and brine, and dry over MgSO₄.[8]
-
Filter and concentrate to yield the deprotected terminal alkyne, which can often be used in the next step without further purification.
Causality and Insights:
-
Reagent Choice: K₂CO₃ in methanol is a very mild, economical, and effective method for TMS deprotection.[8] Fluoride ion sources like TBAF are more potent but can sometimes affect other sensitive functional groups. The choice depends on the overall molecular complexity.
-
Reaction Time: Over-exposure to basic conditions, even mild ones, can sometimes lead to degradation of sensitive substrates.[8] Careful monitoring is advised.
Protocol 3: Copper-Free Sonogashira Coupling
This protocol describes the formation of a C(sp²)-C(sp) bond, coupling the newly revealed terminal alkyne with another aryl halide.
Objective: To couple the terminal alkyne with an aryl or heteroaryl halide.
Workflow Diagram:
Caption: Workflow for Copper-Free Sonogashira Coupling.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄), and a phosphine ligand if necessary.[15]
-
Add the terminal alkyne (from Protocol 2, ~1.2 equiv).
-
Add an anhydrous solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine or diisopropylamine).[15]
-
Stir the mixture at room temperature for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 50-100 °C) and monitor its progress by TLC or LC-MS.[15]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[15]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Causality and Insights:
-
Copper-Free Conditions: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free versions are often preferred in the synthesis of pharmaceutical compounds to avoid issues with copper toxicity and difficult-to-remove metal impurities.[10] The amine base is crucial in the copper-free mechanism, facilitating the deprotonation of the alkyne.
-
Reaction Scope: The Sonogashira coupling is a highly versatile and reliable reaction, tolerant of a wide range of functional groups, making it invaluable for late-stage functionalization in drug synthesis.[10][11]
Data Presentation and Characterization
The successful synthesis of target molecules using these protocols must be validated through rigorous analytical characterization.
Table 1: Representative Analytical Data for Reaction Products
| Step | Product Structure | Expected Mass [M+H]⁺ | ¹H NMR (Key Signals) | Purity (LC-MS) |
| Protocol 1 | Aryl-Ph-C≡C-TMS | Calculated based on aryl halide | δ 7.2-7.8 (m, Ar-H), δ 0.25 (s, 9H, Si(CH₃)₃) | >95% |
| Protocol 2 | Aryl-Ph-C≡CH | Calculated based on Product 1 - 72.09 | δ 7.2-7.8 (m, Ar-H), δ 3.1-3.5 (s, 1H, C≡CH) | >95% |
| Protocol 3 | Aryl-Ph-C≡C-Aryl' | Calculated based on Product 2 + Aryl' | δ 7.2-8.5 (m, Ar-H) | >98% |
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool that embodies the principles of modularity and efficiency in modern drug discovery. Its ability to facilitate sequential, high-yielding cross-coupling reactions allows medicinal chemists to rapidly assemble libraries of complex molecules for biological screening. The reliability of the Suzuki and Sonogashira reactions, combined with the clever use of the TMS protecting group, minimizes synthetic steps and maximizes molecular diversity. As the demand for highly specific and potent targeted therapies continues to grow, the strategic application of such multifunctional building blocks will remain indispensable in the quest for novel medicines.
References
- 1. This compound | C11H15BO2Si | CID 46739765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 630127-51-4: Boronic acid, [4-[(trimethylsilyl)ethynyl… [cymitquimica.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Application Note & Experimental Protocol: Sonogashira Cross-Coupling of Aryl Halides with (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] This application note provides a detailed experimental protocol for the Sonogashira coupling of various aryl halides with (4-((trimethylsilyl)ethynyl)phenyl)boronic acid. This particular reagent is a versatile bifunctional building block, featuring a trimethylsilyl (TMS)-protected alkyne for Sonogashira coupling and a boronic acid moiety for subsequent Suzuki coupling. We present a robust protocol involving an initial in situ deprotection of the TMS group, followed by the palladium and copper co-catalyzed cross-coupling. This guide explains the underlying scientific principles, offers a step-by-step experimental procedure, and provides guidance for reaction optimization, targeting researchers, chemists, and professionals in the field of drug development and materials science.
Mechanism and Scientific Rationale
A thorough understanding of the reaction mechanism is critical for successful execution and troubleshooting. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] While copper-free variants exist to prevent the undesired homocoupling of alkynes (Glaser coupling), the co-catalyzed system is highly efficient and widely employed.[3][4]
The Catalytic Cycles
-
Palladium Cycle : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) species.[5]
-
Copper Cycle : Concurrently, the terminal alkyne is deprotonated by a base and reacts with a copper(I) salt (e.g., CuI) to form a highly reactive copper(I) acetylide intermediate.[6]
-
Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex. This is often the rate-determining step of the overall process.[2]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle.[7]
The diagram below illustrates this dual-catalyst system.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Role of Reagents
-
Palladium Catalyst : The primary catalyst for the cross-coupling. Common sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1] The phosphine ligands stabilize the palladium center.[5]
-
Copper(I) Co-catalyst : Typically copper(I) iodide (CuI), it activates the alkyne, increasing the reaction rate and allowing for milder conditions compared to early copper-free methods.[1][8]
-
Base : An amine base (e.g., triethylamine, diisopropylethylamine) is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide (HX) formed during the reaction.[1]
-
TMS Protecting Group : The trimethylsilyl (TMS) group on the starting material, this compound, serves to protect the acidic acetylenic proton, enhancing the compound's stability for storage and handling.[9] This group is labile and must be removed to generate the terminal alkyne required for the reaction. This deprotection can be achieved with a mild base or a fluoride source and is conveniently performed in situ.[10][11]
Detailed Experimental Protocol
This protocol details a general procedure for the Sonogashira coupling of an aryl iodide with this compound. Adjustments for other aryl halides are discussed in the subsequent table.
Materials and Reagents
-
Aryl Halide (e.g., Iodobenzene, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) Iodide [CuI] (0.04 mmol, 4 mol%)
-
Base: Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF) (5-10 mL)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (for in situ deprotection, optional but recommended for difficult cases)
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
The overall workflow is depicted below.
Caption: General experimental workflow for the Sonogashira cross-coupling reaction.
-
Inert Atmosphere Setup : Assemble the Schlenk flask with a stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the setup and reaction.[12]
-
Reagent Addition : To the flask, add this compound (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).
-
Solvent and Base Addition : Cannulate the anhydrous, degassed solvent (e.g., THF, 5 mL) into the flask, followed by the amine base (3.0 equiv). The initial TMS deprotection is typically achieved by the amine base over time. For faster or more complete deprotection, 1.2 equivalents of TBAF (1M in THF) can be added at this stage, and the mixture stirred for 30 minutes at room temperature before adding the palladium catalyst.[10]
-
Reaction Conditions : Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature depends on the reactivity of the aryl halide (see Table 1).
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting reagent (aryl halide) is consumed.
-
Work-up :
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic phase with a saturated aqueous solution of ammonium chloride to remove the amine base, followed by water and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the purified diarylalkyne product.
Data Presentation: Reaction Parameter Guidelines
The reactivity of the aryl halide is a critical factor influencing the reaction conditions. The general trend for reactivity is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .[1] The following table provides starting points for optimization.
| Aryl Halide | Pd Catalyst Loading | Cu(I) Co-catalyst | Base | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Ar-I | 1-2 mol% | 2-5 mol% | NEt₃ / DIPEA | THF / DMF | 25 - 50 | 2 - 8 | Highly reactive, often proceeds smoothly at room temperature. |
| Ar-Br | 2-5 mol% | 4-10 mol% | NEt₃ / DIPEA | THF / Toluene | 50 - 80 | 6 - 24 | Less reactive than iodides; may require heating and higher catalyst loading. |
| Ar-Cl | 3-5 mol% | 5-10 mol% | Cs₂CO₃ / K₂CO₃ | Toluene / Dioxane | 80 - 120 | 12 - 48 | Generally unreactive; requires specialized bulky phosphine ligands (e.g., Buchwald ligands) and stronger bases for reasonable yields.[5] |
Post-Reaction Processing: TMS Deprotection
If the final application requires the terminal alkyne, the TMS group can be easily removed from the purified product using mild conditions.
-
Protocol : Dissolve the TMS-protected alkyne (1.0 equiv) in methanol or a THF/methanol mixture. Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.1-0.2 equiv).[13] Stir at room temperature for 1-3 hours, monitoring by TLC. Upon completion, remove the solvent in vacuo, redissolve in an organic solvent, wash with water to remove salts, dry, and concentrate to yield the deprotected terminal alkyne.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 11. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates
A Senior Application Scientist's Guide to Modern Synthetic Methodologies
The journey from a promising molecular entity to a life-saving therapeutic is paved with complex chemical transformations. At the heart of this endeavor lies the synthesis of pharmaceutical intermediates—the crucial building blocks that dictate the efficiency, scalability, and economic viability of Active Pharmaceutical Ingredient (API) manufacturing. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of contemporary strategies in the synthesis of these vital compounds, moving beyond mere procedural descriptions to elucidate the underlying principles that govern modern synthetic choices.
It is estimated that approximately 90% of all chemicals, including APIs, are derived from catalytic processes, underscoring the pivotal role of catalysis in pharmaceutical synthesis.[1] The global market for APIs, valued at USD 237.4 billion in 2023, is projected to grow, further highlighting the importance of efficient synthetic methods.[1]
The Modern Synthetic Toolbox: Key Methodologies
The contemporary landscape of pharmaceutical intermediate synthesis is dominated by a triad of powerful and versatile technologies: Advanced Catalysis, Biocatalysis, and Continuous Flow Chemistry. Each offers unique advantages in terms of selectivity, efficiency, and sustainability.
Advanced Catalysis: Precision and Versatility
Catalysts are fundamental to the synthesis of fine chemicals and pharmaceuticals, enabling reactions to proceed with desired yields, purity, and stereoselectivity.[2] Modern catalysis has evolved to offer unprecedented control over chemical transformations.
-
Asymmetric Catalysis: The chirality of a drug molecule is often critical to its efficacy and safety.[3] Asymmetric catalysis provides a direct route to enantiomerically pure intermediates, obviating the need for costly and often inefficient chiral resolutions. For instance, researchers have developed achiral rhodium complexes that, upon binding to a chiral cofactor, become effective asymmetric hydrogenation catalysts, achieving enantiomeric excesses as high as 99%.[2]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceutical scaffolds.
-
C-H Activation: The direct functionalization of carbon-hydrogen bonds is a rapidly advancing field that promises to significantly shorten synthetic routes by eliminating the need for pre-functionalized starting materials.
Biocatalysis: Nature's Approach to Green Chemistry
Biocatalysis leverages the remarkable specificity and efficiency of enzymes to perform chemical transformations. This approach offers significant advantages in terms of chemo-, regio-, and enantioselectivity, often under mild, environmentally benign conditions.[3][4] The production of single enantiomers of drug intermediates has become increasingly important, and biocatalysis is a powerful tool to achieve this.[3][4][5]
Enzymes such as reductases, oxidases, hydrolases, and transaminases are now routinely employed in the synthesis of chiral pharmaceutical intermediates.[6] Recent advances in directed evolution and protein engineering have expanded the substrate scope and improved the stability of biocatalysts, making them economically viable for large-scale production.[3][7] A notable example is the synthesis of a key intermediate for the anti-cancer drug Imatinib, which has been successfully scaled up using biocatalytic methods.
Continuous Flow Chemistry: A Paradigm Shift in Manufacturing
Flow chemistry, where reactions are conducted in continuously flowing streams, is revolutionizing pharmaceutical manufacturing.[8][9] This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, improved yields, and greater consistency compared to traditional batch processing.[8][10][11]
The smaller reaction volumes inherent in flow reactors mitigate the risks associated with highly exothermic or hazardous reactions.[11][12] Furthermore, flow chemistry facilitates the seamless integration of multiple synthetic steps, streamlining production and reducing the need for intermediate purification.[10] This approach has been successfully applied to the multi-step synthesis of various pharmaceuticals, including the antidepressant Fluoxetine.[13]
Strategic Application and Protocols
The choice of synthetic methodology is dictated by a multitude of factors, including the complexity of the target molecule, cost considerations, and regulatory requirements. Below are representative protocols for key transformations, illustrating the practical application of the discussed technologies.
Protocol: Asymmetric Hydrogenation of a Prochiral Ketone
This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral ketone to a chiral secondary alcohol, a common intermediate in many APIs.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Ketone Hydrogenation.
Methodology:
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral bisphosphine ligand (e.g., a BINAP derivative) in a degassed, anhydrous solvent (e.g., methanol or dichloromethane). Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave. Add the prochiral ketone substrate.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 10-50 atm). Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the resulting chiral alcohol by flash column chromatography. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Causality of Choices:
-
Degassed Solvent: The use of a degassed solvent is crucial to prevent the oxidation of the phosphine ligand and the catalyst.
-
Chiral Ligand: The choice of the chiral ligand is paramount as it determines the stereochemical outcome of the reaction.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while minimizing side reactions and catalyst decomposition.
Protocol: Biocatalytic Transamination for Chiral Amine Synthesis
This protocol outlines a general procedure for the synthesis of a chiral amine from a prochiral ketone using a transaminase enzyme.
Workflow for Biocatalytic Transamination
Caption: Workflow for Biocatalytic Transamination.
Methodology:
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). Add the prochiral ketone substrate, an amine donor (e.g., isopropylamine), and the pyridoxal 5'-phosphate (PLP) cofactor.
-
Enzyme Addition: Add the transaminase enzyme to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 30-40 °C) with gentle agitation. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, adjust the pH of the mixture to >10 with a base (e.g., NaOH) to deprotonate the amine product.
-
Extraction and Isolation: Extract the chiral amine product with an organic solvent (e.g., ethyl acetate or MTBE). Dry the organic layer over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the purified chiral amine.
Causality of Choices:
-
Buffer and pH: Enzymes have optimal activity within a specific pH range. The buffer maintains the pH to ensure enzyme stability and activity.
-
Amine Donor: A stoichiometric excess of a simple amine donor is used to drive the equilibrium towards the formation of the desired chiral amine.
-
PLP Cofactor: Transaminases require the PLP cofactor for their catalytic activity.
-
Temperature: The reaction is performed at a mild temperature to preserve the enzyme's structure and function.
Data Presentation and Comparison
The following table provides a comparative overview of the key performance indicators for the discussed synthetic methodologies.
| Methodology | Selectivity | Scalability | Sustainability | Key Considerations |
| Advanced Catalysis | High (enantio-, regio-, chemo-) | Excellent | Moderate (can require precious metals and organic solvents) | Catalyst cost and recovery, reaction optimization. |
| Biocatalysis | Excellent (highly specific) | Good (can be limited by enzyme stability and activity) | High (aqueous media, mild conditions) | Enzyme discovery and engineering, substrate scope. |
| Continuous Flow Chemistry | High (precise control of conditions) | Excellent | High (reduced solvent usage, improved energy efficiency) | Initial equipment investment, specialized expertise. |
Conclusion
The synthesis of pharmaceutical intermediates is a dynamic and evolving field. The strategic application of advanced catalysis, biocatalysis, and continuous flow chemistry is enabling the development of more efficient, sustainable, and cost-effective routes to life-saving medicines.[1][14][15] By understanding the fundamental principles and practical applications of these powerful technologies, researchers and drug development professionals can accelerate the journey from discovery to market, ultimately benefiting patients worldwide.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ftb.com.hr [ftb.com.hr]
- 5. benthamdirect.com [benthamdirect.com]
- 6. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 7. mdpi.com [mdpi.com]
- 8. syrris.com [syrris.com]
- 9. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 10. thepharmamaster.com [thepharmamaster.com]
- 11. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 14. oatext.com [oatext.com]
- 15. pharmtech.com [pharmtech.com]
Application Notes and Protocols: The Role of Liquid Crystals in the Preparation of Advanced Materials
Introduction: Beyond Displays - Liquid Crystals as Architects of Advanced Materials
Liquid crystals (LCs) represent a fascinating state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] While their most prominent application is in liquid crystal displays (LCDs), their utility extends far beyond this, into the realm of advanced materials synthesis.[2] The unique ability of liquid crystal molecules to self-assemble into ordered structures on the nanoscale makes them exceptional templates for the fabrication of a wide array of advanced materials with precisely controlled architectures.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging liquid crystals for the preparation of advanced materials, including nanostructured materials and drug delivery systems. We will delve into the fundamental principles, provide detailed experimental protocols, and discuss the characterization of these materials.
Liquid crystals are broadly classified into two main types: thermotropic and lyotropic.[1] Thermotropic liquid crystals exhibit phase transitions as a function of temperature, while lyotropic liquid crystals form ordered phases in the presence of a solvent, with their phase behavior dependent on both temperature and concentration.[1][4] The molecules that form these phases, known as mesogens, can have various shapes, the most common being calamitic (rod-like) and discotic (disc-like).[5][6] These mesogens can self-assemble into a variety of ordered phases, including the nematic, smectic, and cholesteric phases.[5]
The true power of liquid crystals in materials science lies in their use as "soft" templates. This process, known as liquid crystal templating, allows for the synthesis of materials with nanoscale features by using the self-assembled liquid crystal structure as a scaffold.[3] This technique offers a versatile bottom-up approach to fabricating materials with tailored porosity, high surface area, and unique optical and electronic properties.[3][7]
The Principle of Liquid Crystal Templating: Nanoscale Scaffolding
Liquid crystal templating is a powerful technique that leverages the self-assembled, ordered structures of liquid crystals to direct the formation of nanostructured materials.[3] This method can be broadly categorized into two main approaches: synergistic and transcriptive templating.[8]
In synergistic templating , the molecules that form the liquid crystal phase are themselves polymerizable. Upon polymerization, the liquid crystal structure is locked into a solid polymer network, resulting in a robust material that retains the nanoscale architecture of the original liquid crystal phase.[8]
In transcriptive templating , a precursor material is introduced into the liquid crystal phase. This precursor then undergoes a chemical transformation, such as polymerization or sol-gel condensation, within the confines of the liquid crystal structure. The liquid crystal template is subsequently removed, leaving behind a nanostructured material that is a negative replica of the original template.[8] This approach is highly versatile, as a wide range of materials, including silica, metal oxides, and polymers, can be synthesized using the same liquid crystal template.[7][8]
The choice of the liquid crystal phase (e.g., hexagonal, cubic, lamellar) dictates the final structure of the templated material, allowing for precise control over pore size, shape, and connectivity.[7][8] For instance, a hexagonal liquid crystal phase can be used to create materials with a regular array of cylindrical nanopores.[7]
To illustrate the concept of transcriptive liquid crystal templating, consider the synthesis of mesoporous silica, a material with a high surface area and uniform pore size that finds applications in catalysis, separation, and drug delivery.
Caption: Workflow for Transcriptive Liquid Crystal Templating of Mesoporous Silica.
Applications in Advanced Materials and Drug Delivery
The versatility of liquid crystal templating has led to the development of a wide range of advanced materials with diverse applications.
Mesoporous Materials for Catalysis and Separation
As mentioned earlier, liquid crystal templating is a well-established method for the synthesis of mesoporous materials, such as silica and titania, with uniform and controllable pore sizes.[9][10] These materials are highly sought after for applications in catalysis, where their high surface area provides an abundance of active sites, and in separation processes, where their uniform pore size allows for selective molecular sieving.
Anisotropic Nanoparticles for Electronics and Optics
The anisotropic nature of liquid crystal phases can be exploited to direct the synthesis of anisotropic nanoparticles, such as nanorods and nanowires.[7][11] By confining the growth of the nanoparticles within the elongated domains of a liquid crystal, it is possible to control their aspect ratio and alignment.[12] These anisotropic nanoparticles exhibit unique optical and electronic properties and are promising materials for applications in electronics, photonics, and sensing.[11][13]
Stimuli-Responsive Materials and Actuators
Liquid crystal polymer networks are a class of "smart" materials that can undergo a change in shape in response to external stimuli, such as heat, light, or an electric field.[14][15][16] These materials are fabricated by polymerizing liquid crystal monomers in their ordered state.[17][18][19] The resulting polymer network retains the anisotropic alignment of the liquid crystal phase, which allows for a macroscopic shape change upon a phase transition.[14][20] These materials are being explored for a variety of applications, including artificial muscles, soft robotics, and sensors.[14][21]
Liquid Crystals in Drug Delivery
Lyotropic liquid crystals have garnered significant attention as potential drug delivery systems.[22][23][24] Their unique nanostructures, composed of aqueous and lipidic domains, can accommodate both hydrophilic and hydrophobic drug molecules.[23] The different liquid crystalline phases, such as the lamellar, hexagonal, and cubic phases, offer distinct drug loading capacities and release profiles.[4][23] For instance, the bicontinuous cubic phase, with its complex network of water channels, is particularly promising for the sustained release of a wide range of therapeutic agents.[4] Furthermore, the biocompatibility and biodegradability of many of the lipids used to form these liquid crystals make them attractive for in vivo applications.[23] Some liquid crystal-based formulations can form a gel in situ upon contact with physiological fluids, which is advantageous for localized and controlled drug release.[23]
| Liquid Crystal Phase | Structural Characteristics | Drug Encapsulation | Release Profile |
| Lamellar (Lα) | Flat bilayers of amphiphiles separated by layers of solvent. | Hydrophobic drugs in the lipid bilayers; hydrophilic drugs in the aqueous layers. | Can be tailored from rapid to sustained release. |
| Hexagonal (Hα) | Cylindrical micelles arranged in a hexagonal lattice. | Hydrophobic drugs in the micellar core; hydrophilic drugs in the surrounding aqueous medium. | Typically provides sustained release. |
| Bicontinuous Cubic (Qα) | A complex, continuous lipid bilayer that divides space into two interpenetrating, non-intersecting aqueous channel networks. | Can encapsulate hydrophilic, hydrophobic, and amphiphilic drugs. | Offers excellent sustained release due to the tortuous diffusion pathways. |
Characterization of Liquid Crystal Phases and Templated Materials
A variety of techniques are employed to characterize the liquid crystalline phases and the resulting templated materials. The primary methods include Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[25][26][27]
-
Polarized Optical Microscopy (POM): POM is a fundamental and accessible technique for identifying liquid crystal phases.[25][26] Due to their anisotropic nature, liquid crystals are birefringent, meaning they can rotate the plane of polarized light.[25] When viewed between crossed polarizers, different liquid crystal phases exhibit characteristic textures, which can be used for phase identification.[5][28]
-
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to determine the temperatures and enthalpy changes associated with phase transitions.[25][26] As a material is heated or cooled, the transitions between different liquid crystal phases, or between a crystalline solid and a liquid crystal phase, are marked by endothermic or exothermic peaks in the DSC thermogram.[28][29]
-
X-ray Diffraction (XRD): XRD is a powerful tool for determining the structure and long-range order of liquid crystal phases.[25][26] The ordered arrangement of molecules in a liquid crystal phase gives rise to a characteristic diffraction pattern.[26] For example, a smectic phase, with its layered structure, will produce a sharp diffraction peak at a small angle, corresponding to the layer spacing.[27] XRD is also invaluable for confirming the ordered structure of templated materials.[26]
Caption: Workflow for the Characterization of Liquid Crystalline Materials.
Protocols
Protocol 1: Synthesis of Mesoporous Silica (MCM-41) via Lyotropic Liquid Crystal Templating
This protocol describes the synthesis of MCM-41, a mesoporous silica material with a hexagonal arrangement of uniform pores, using a lyotropic liquid crystal template.[7]
Materials:
-
Cetyltrimethylammonium bromide (CTAB) - Surfactant
-
Tetraethyl orthosilicate (TEOS) - Silica precursor
-
Ammonium hydroxide (NH₄OH) - Catalyst
-
Deionized water
-
Ethanol
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Oven
-
Furnace
Procedure:
-
Template Formation:
-
In a beaker, dissolve 1.0 g of CTAB in 480 mL of deionized water.
-
Add 3.5 mL of 2 M NH₄OH solution while stirring vigorously. The pH should be around 11.
-
Continue stirring for 10 minutes to ensure the formation of the hexagonal liquid crystal phase. The solution should become clear.
-
-
Silica Source Addition and Condensation:
-
While maintaining vigorous stirring, add 5.0 mL of TEOS to the surfactant solution.
-
A white precipitate will form immediately.
-
Continue stirring for 2 hours to allow for the hydrolysis and condensation of TEOS around the surfactant micelles.
-
-
Hydrothermal Treatment (Optional but Recommended):
-
Transfer the mixture to a sealed polypropylene bottle.
-
Heat the mixture at 100°C for 24-48 hours in an oven. This step improves the ordering and stability of the mesostructure.
-
-
Product Recovery:
-
Cool the mixture to room temperature.
-
Filter the solid product and wash it thoroughly with deionized water and then with ethanol to remove any unreacted species.
-
Dry the product in an oven at 80°C overnight.
-
-
Template Removal (Calcination):
-
Place the dried powder in a crucible.
-
Heat the sample in a furnace to 550°C at a ramp rate of 1-2°C/min.
-
Hold the temperature at 550°C for 6 hours to burn off the CTAB template.
-
Cool the furnace slowly to room temperature. The resulting white powder is mesoporous silica (MCM-41).
-
Causality Behind Experimental Choices:
-
CTAB: This cationic surfactant self-assembles into rod-like micelles in water, which then pack into a hexagonal array, forming the liquid crystal template.
-
Ammonium Hydroxide: The basic conditions catalyzed by NH₄OH promote the hydrolysis and condensation of TEOS.
-
TEOS: This is the silica precursor that polymerizes to form the silica framework.
-
Calcination: The high-temperature treatment is necessary to remove the organic surfactant template, leaving behind the porous silica structure. The slow heating rate is crucial to prevent the collapse of the mesostructure.
| Parameter | Value | Purpose |
| CTAB Concentration | 2.08 g/L | To form the hexagonal liquid crystal phase. |
| TEOS:CTAB Molar Ratio | ~4:1 | To ensure complete coating of the surfactant template with silica. |
| pH | ~11 | To catalyze the hydrolysis and condensation of TEOS. |
| Calcination Temperature | 550°C | To completely remove the organic template. |
| Expected Pore Diameter | 2-4 nm | Dependent on the chain length of the surfactant. |
| Expected Surface Area | > 800 m²/g | Indicative of a highly porous material. |
Protocol 2: Preparation of a Liquid Crystal-Based Glucose Biosensor
This protocol outlines the fabrication of a simple optical biosensor for the detection of glucose based on the disruption of the alignment of a liquid crystal film.[30]
Materials:
-
Glass microscope slides
-
N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride (DMOAP)
-
4-Cyano-4'-pentylbiphenyl (5CB) - Nematic liquid crystal
-
Glucose oxidase (GOx)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose solutions of varying concentrations
Equipment:
-
Spin coater
-
UV-Ozone cleaner or Piranha solution
-
Polarized optical microscope
Procedure:
-
Substrate Preparation and Functionalization:
-
Clean the glass slides thoroughly. A UV-Ozone treatment for 15 minutes or immersion in Piranha solution (use with extreme caution) is recommended to create a hydrophilic surface.
-
Prepare a 1% (v/v) solution of DMOAP in water.
-
Immerse the cleaned glass slides in the DMOAP solution for 5 minutes. This will create a self-assembled monolayer that induces homeotropic (vertical) alignment of the liquid crystal.
-
Rinse the slides with deionized water and dry them with a stream of nitrogen.
-
-
Enzyme Immobilization:
-
Prepare a solution of glucose oxidase (1 mg/mL) in PBS.
-
Deposit a small droplet (~1 µL) of the GOx solution onto the DMOAP-coated surface and allow it to dry at room temperature. This physically adsorbs the enzyme onto the surface.
-
-
Liquid Crystal Cell Assembly:
-
Place a small amount of 5CB liquid crystal on the GOx-modified slide.
-
Place a second DMOAP-coated slide on top, separated by a thin spacer (e.g., 12 µm Mylar film), to create a thin film of the liquid crystal. The liquid crystal will spread by capillary action.
-
-
Glucose Detection:
-
Place the liquid crystal cell on the stage of a polarized optical microscope and observe the initial state. With homeotropic alignment, the view should be dark.
-
Introduce a droplet of the glucose solution to the edge of the cell. The solution will diffuse into the liquid crystal.
-
Observe the change in the optical texture of the liquid crystal over time. The enzymatic reaction of glucose with GOx will produce gluconic acid and hydrogen peroxide, which will disrupt the homeotropic alignment of the 5CB, leading to a bright appearance under crossed polarizers.
-
Causality Behind Experimental Choices:
-
DMOAP: This silane coupling agent forms a self-assembled monolayer on the glass surface that promotes the vertical alignment of the 5CB molecules.
-
5CB: This is a common nematic liquid crystal that is sensitive to surface interactions.
-
Glucose Oxidase: This enzyme specifically catalyzes the oxidation of glucose. The byproducts of this reaction alter the surface chemistry, disrupting the liquid crystal alignment.
-
Polarized Optical Microscopy: This is the readout method. The change from a dark to a bright image provides a clear visual signal of the presence of glucose.
Caption: Mechanism of the Liquid Crystal-Based Glucose Biosensor.
Conclusion
The use of liquid crystals in the preparation of advanced materials and in applications such as drug delivery represents a rapidly evolving and exciting field of research. The unique self-assembling properties of liquid crystals provide an unparalleled platform for the bottom-up fabrication of materials with precisely controlled nanostructures. From mesoporous materials for catalysis to stimuli-responsive polymers for soft robotics and sophisticated drug delivery vehicles, the potential applications are vast and continue to expand. The protocols provided in this application note serve as a starting point for researchers looking to explore the potential of liquid crystals in their own work. By understanding the fundamental principles of liquid crystal science and the techniques for their characterization and application, scientists and engineers can continue to push the boundaries of materials science and develop innovative solutions to challenges in a wide range of fields.
References
- 1. Swollen liquid crystals (SLCs): a versatile template for the synthesis of nano structured materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijmr.net.in [ijmr.net.in]
- 6. colorado.edu [colorado.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of Lyotropic Liquid Crystals in Templating Mesosilica Materials [ideas.repec.org]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Nanoparticles in thermotropic and lyotropic liquid crystals [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Liquid crystal-based actuators [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Active Surfaces Formed in Liquid Crystal Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A highly-stable multi-responsive bimorph liquid crystal actuator with chemically soldered heterogenous interface [the-innovation.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Liquid Crystals: Characteristics, Types of Phases and Applications in Drug Delivery | Semantic Scholar [semanticscholar.org]
- 23. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. bhu.ac.in [bhu.ac.in]
- 26. iosrjournals.org [iosrjournals.org]
- 27. ipme.ru [ipme.ru]
- 28. mdpi.com [mdpi.com]
- 29. webs.ucm.es [webs.ucm.es]
- 30. Liquid Crystal Biosensors: Principles, Structure and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Couplings with (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals utilizing (4-((trimethylsilyl)ethynyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during your experiments. Our goal is to empower you with the scientific understanding to not only solve immediate issues but also to proactively optimize your reaction yields and purity.
Introduction: Navigating the Nuances of a Unique Reagent
This compound is a valuable building block, enabling the introduction of a protected ethynylphenyl moiety, a common structural motif in materials science and medicinal chemistry. However, its successful application in Suzuki coupling is not without its challenges. The presence of two potentially labile functional groups—the boronic acid and the trimethylsilyl (TMS)-protected alkyne—requires a carefully orchestrated balance of reaction conditions. This guide will address the primary side reactions, such as protodeboronation and desilylation, and provide strategies to mitigate them while maximizing the efficiency of the desired cross-coupling.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns when working with this compound.
Q1: My reaction is giving low to no yield of the desired product. What are the most likely culprits?
A1: When faced with a low yield, the primary suspects are catalyst deactivation, incomplete reaction, or degradation of your starting materials. Specifically for this boronic acid, you should investigate:
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of (trimethylsilyl)ethynylbenzene.[1][2] This is often exacerbated by strong bases, excess water, and high temperatures.[3]
-
Desilylation: The TMS protecting group can be cleaved under basic or fluoride-mediated conditions, leading to the formation of a terminal alkyne. While sometimes the desired outcome post-coupling, premature desilylation can lead to undesired side products.
-
Catalyst and Ligand Choice: The steric bulk and electronic properties of your boronic acid may require a more specialized catalyst system than standard Pd(PPh₃)₄. Bulky, electron-rich phosphine ligands are often more effective.[4][5]
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical to prevent catalyst oxidation and homocoupling of the boronic acid.
Q2: I'm observing a significant amount of protodeboronation. How can I minimize this side reaction?
A2: Protodeboronation is a hydrolytic process that competes with the desired catalytic cycle.[1] To suppress it:
-
Use Milder Bases: Strong bases like NaOH or KOH in aqueous media can accelerate protodeboronation. Consider switching to milder bases such as K₃PO₄, Cs₂CO₃, or even CsF.[6] Cesium fluoride, in particular, can be effective in anhydrous conditions.[7]
-
Anhydrous Conditions: Since water is a key reagent in protodeboronation, moving to an anhydrous solvent system can significantly reduce this side reaction.[8]
-
Use Boronic Esters: Converting the boronic acid to a boronic ester (e.g., a pinacol ester) can enhance its stability and reduce the rate of protodeboronation.[9][10]
-
Increase Reaction Rate: A more active catalyst system that promotes a faster cross-coupling can outcompete the slower protodeboronation pathway.
Q3: My main byproduct appears to be the desilylated version of my starting material or product. What causes this and how can I prevent it?
A3: The silicon-carbon bond of the TMS group is susceptible to cleavage by nucleophiles, particularly fluoride ions and strong bases.[11]
-
Avoid Fluoride-Based Bases if Possible: If desilylation is a major issue, avoid bases like CsF or TBAF, which are potent desilylating agents.[12][13][14]
-
Moderate Base Strength and Temperature: Strong bases and high temperatures can promote TMS group cleavage. Using the mildest effective base and the lowest possible reaction temperature can help preserve the TMS group.
-
Consider a More Robust Silyl Group: If TMS proves too labile for your reaction conditions, consider using a bulkier silyl protecting group like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS), which are generally more stable.[11]
Q4: What is a good starting point for a catalyst and ligand system for this specific boronic acid?
A4: Given the potential for steric hindrance, a good starting point would be a palladium(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand.
-
Recommended Catalyst System: A combination of Pd(OAc)₂ with a ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice.[4] Buchwald-type ligands and their corresponding precatalysts are designed to be highly active, promoting rapid oxidative addition and reductive elimination, which can help the desired reaction outcompete side reactions.
-
Alternative Catalysts: Other effective systems include those based on ligands like XPhos or RuPhos, especially when dealing with challenging substrates.[15]
Part 2: Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) active species is not being generated or is being deactivated. 2. Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow. 3. Poor Reagent Purity: Degradation of the boronic acid or aryl halide. | 1. Use a Pre-catalyst: Employ a modern Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that reliably generates the active Pd(0) species. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation. 2. Optimize Base and Solvent: Transmetalation is often the rate-limiting step and is highly dependent on the base.[7] A stronger base like K₃PO₄ may be needed to form the reactive boronate species. A biphasic solvent system (e.g., Toluene/H₂O) with vigorous stirring can be effective. 3. Verify Reagent Quality: Use freshly purchased or properly stored boronic acid. Consider converting it to the more stable pinacol ester if degradation is suspected. |
| Significant Protodeboronation | 1. Excess Water and Strong Base: These conditions favor the hydrolytic cleavage of the C-B bond.[1][3] 2. Slow Cross-Coupling: A sluggish desired reaction allows more time for the side reaction to occur. | 1. Switch to Anhydrous Conditions: Use dry solvents (e.g., anhydrous dioxane or THF) and a non-hydroxide base like CsF or anhydrous K₃PO₄.[7] This removes the primary proton source. 2. Increase Catalyst Activity: Increase catalyst loading or switch to a more active ligand (e.g., SPhos) to accelerate the Suzuki coupling, making it the kinetically favored pathway. |
| Unwanted Desilylation | 1. Base-Mediated Cleavage: Strong bases can attack the silicon atom. 2. Fluoride-Mediated Cleavage: If using a fluoride source as the base (e.g., CsF, TBAF), the high affinity of fluoride for silicon will cleave the TMS group.[12][13] | 1. Use a Non-Nucleophilic Base: Switch to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base. 2. Avoid Fluoride Sources: If preserving the TMS group is critical, select a non-fluoride base. If a fluoride source must be used for other reasons, try lowering the temperature and reaction time. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid. 2. Inefficient Reductive Elimination: If the final step of the catalytic cycle is slow, it can lead to side reactions. | 1. Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. 2. Ligand Choice: Bulky, electron-donating ligands often accelerate reductive elimination, minimizing the lifetime of the diorganopalladium(II) intermediate and thus reducing the chance for side reactions. |
Part 3: Experimental Protocols & Visualizations
Optimized Protocol for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (finely ground, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (to achieve 0.1 M concentration with respect to the aryl bromide)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Key Processes
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Diagram 2: Competing Side Reactions
Caption: Key reaction pathways for the boronic acid starting material.
Diagram 3: Troubleshooting Decision Tree
Caption: A logical flow for troubleshooting low-yielding reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 12. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. (2019) | Joseph S Capani | 27 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of Sonogashira coupling conditions for (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid
Technical Support Center: Sonogashira Coupling Reactions
Topic: Optimization of Sonogashira Coupling Conditions for (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced cross-coupling methodologies. This guide provides in-depth troubleshooting and optimization strategies for the Sonogashira-type coupling of this compound. Our goal is to move beyond simple protocols and equip you with the mechanistic understanding required to solve common experimental challenges.
Core Concepts: The Sonogashira Coupling of an Arylboronic Acid
The Sonogashira reaction is a cornerstone of C-C bond formation, traditionally coupling a terminal alkyne with an aryl or vinyl halide.[1] Your substrate, this compound, presents a unique challenge and opportunity. Instead of the typical C(sp²)-X bond (where X is a halide), you are activating a C(sp²)-B bond. This variation blurs the line between Sonogashira and Suzuki-Miyaura couplings and requires careful condition selection to favor the desired alkynylation pathway.
The generally accepted mechanism for a traditional Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
For an arylboronic acid, the "Ar-X" oxidative addition step is replaced by a transmetalation-like event from boron to palladium. Success hinges on promoting this pathway while suppressing side reactions.
Troubleshooting & Optimization FAQ
Q1: My reaction yield is very low or I'm only recovering starting material. Where should I start troubleshooting?
Low conversion is a common issue that can often be traced back to catalyst integrity or suboptimal reaction conditions. A systematic check is the most effective approach.
Probable Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen.[3] If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in-situ to the active Pd(0) form.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use freshly degassed solvents and employ Schlenk techniques or a glovebox. If you see a black precipitate (palladium black), your catalyst has likely decomposed.[3]
-
-
Inappropriate Base: The base is critical. It facilitates the formation of the copper acetylide in the copper-catalyzed pathway or deprotonates the alkyne in the copper-free version.[1][4] For boronic acids, the base also plays a role in activating the boron center for transmetalation.
-
Solution: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are standard and often act as both base and solvent.[1] However, for boronic acids, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective, particularly if you need to avoid aqueous conditions that might promote Suzuki coupling.[5][6]
-
-
Incorrect Solvent Choice: The solvent must solubilize all components: the polar boronic acid, the nonpolar TMS-alkyne, the palladium complex, and the base.[7]
-
Suboptimal Temperature: The oxidative addition of aryl halides is often the rate-determining step, but with arylboronic acids, the key transmetalation step has its own temperature profile.[10][11]
Table 1: Recommended Starting Conditions
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) | Pd(PPh₃)₄ is a direct source of Pd(0). PdCl₂(PPh₃)₂ is more air-stable but requires in-situ reduction.[2] |
| Copper Co-catalyst | CuI (0.5-2 mol%) | Essential for the classic mechanism to form the copper acetylide, increasing alkyne acidity.[10] |
| Base | Triethylamine (TEA) or Cs₂CO₃ (2-4 equiv.) | TEA is a standard, while Cs₂CO₃ is a strong, non-aqueous choice that can activate the boronic acid.[6] |
| Solvent | Anhydrous THF or Dioxane | Good balance of polarity to dissolve reagents while minimizing unwanted side reactions.[9] |
| Temperature | Room Temperature to 50°C | Mild conditions are often sufficient and prevent catalyst decomposition and homocoupling.[1] |
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?
The formation of a symmetrical butadiyne (TMS-C≡C-C≡C-TMS) is a classic side reaction known as Glaser coupling. It is primarily driven by the copper co-catalyst, especially in the presence of oxygen.[12]
Probable Causes & Solutions:
-
Presence of Oxygen: Oxygen facilitates the oxidative dimerization of copper acetylides.
-
Solution: Rigorous exclusion of air is paramount. Ensure your inert gas stream is pure and that all reagents and solvents are thoroughly degassed.[3]
-
-
High Copper Concentration: Excess copper catalyst directly increases the rate of the homocoupling pathway.
-
Solution: Reduce the copper(I) iodide loading to the minimum required for catalytic turnover (e.g., <1 mol%). In some cases, slow addition of the alkyne can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[3]
-
-
Switch to a Copper-Free Protocol: If homocoupling persists, the most definitive solution is to eliminate the copper co-catalyst entirely.
Q3: My primary side product appears to be from a Suzuki-Miyaura coupling. How do I favor the Sonogashira pathway?
This is the central challenge when using an arylboronic acid in a Sonogashira-type reaction. The conditions required for both couplings can be very similar.
Probable Causes & Solutions:
-
Presence of Water: The Suzuki reaction is often promoted by an aqueous base, which is necessary to activate the boronic acid for transmetalation to the palladium center.
-
Solution: The key is to use strictly anhydrous conditions.[10] Use anhydrous solvents and non-aqueous bases (e.g., Cs₂CO₃, K₃PO₄, or a dry amine base like DIPA or TEA). This disfavors the mechanism for Suzuki coupling, allowing the Sonogashira pathway to dominate.
-
Q4: My starting material is consumed, but I'm isolating protodeborylated or desilylated byproducts. What's happening?
Cleavage of the C-B or C-Si bond without forming the desired product indicates that reaction conditions are too harsh or that a competing pathway is active.
Probable Causes & Solutions:
-
Harsh Basic Conditions: Strong bases, especially in the presence of nucleophilic solvents or impurities, can lead to the cleavage of the boronic acid group (protodeborylation).[6]
-
Solution: Switch to a milder base. For example, if you are using K₃PO₄, try K₂CO₃ or an amine base. Lowering the reaction temperature can also reduce the rate of this side reaction.
-
-
TMS Group Cleavage: The trimethylsilyl (TMS) group is a protecting group for the terminal alkyne. While generally stable, it can be cleaved by certain bases, especially fluoride ions or strong hydroxides.
-
Solution: Ensure your reagents are free from fluoride contamination. If TMS cleavage is suspected, consider using a bulkier silyl protecting group, such as triisopropylsilyl (TIPS), which is more robust. The TMS group is generally stable under standard Sonogashira conditions.[13]
-
Troubleshooting Workflow
When an experiment fails, a logical diagnostic process is essential. The following flowchart can guide your optimization efforts.
General Experimental Protocol (Starting Point)
This protocol represents a robust starting point for optimization. All manipulations should be performed under an inert atmosphere.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl/vinyl halide coupling partner (1.2 equiv.), and the chosen base (e.g., Cs₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the copper(I) iodide co-catalyst (1 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous, degassed solvent (e.g., THF, to a concentration of ~0.1 M) via syringe.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to 50°C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
This guide provides a framework for understanding and optimizing the nuanced Sonogashira-type coupling of your specific substrate. By understanding the underlying mechanisms and potential pitfalls, you are better equipped to troubleshoot effectively and achieve your synthetic goals.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. books.lucp.net [books.lucp.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. books.rsc.org [books.rsc.org]
- 11. reddit.com [reddit.com]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
Technical Support Center: Efficient Coupling with (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid
Welcome to the technical support center for catalyst selection and reaction optimization for Suzuki-Miyaura cross-coupling reactions involving (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific substrate and achieve high-yielding, reproducible results.
Introduction
This compound is a valuable building block in organic synthesis, enabling the introduction of a TMS-protected ethynylphenyl moiety. However, its successful application in Suzuki-Miyaura cross-coupling reactions requires careful consideration of the catalyst system, base, and reaction conditions to overcome potential challenges such as steric hindrance and side reactions. This guide provides in-depth technical advice in a question-and-answer format to address common issues and streamline your experimental workflow.
Troubleshooting Guide & FAQs
Catalyst and Ligand Selection
Q1: What are the most common reasons for low yield or failed reactions with this compound?
A1: Low yields or reaction failures with this substrate often stem from a few key issues:
-
Suboptimal Catalyst System: The combination of the palladium precursor and ligand is critical. Steric hindrance from the trimethylsilyl (TMS) group can slow down key steps in the catalytic cycle.[1][2]
-
Inefficient Catalyst Activation: If using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be efficiently reduced in situ to the active Pd(0) species.[3][4]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of (trimethylsilyl)ethynylbenzene. This can be exacerbated by high temperatures and certain bases.[3][5]
-
Homocoupling: The formation of symmetrical biaryl products from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[6][7]
-
TMS Group Instability: While generally stable, the TMS group can be sensitive to certain conditions, particularly strong bases or fluoride ions, leading to deprotection.
Q2: Which palladium precatalysts are recommended for this type of coupling?
A2: While many palladium sources can be effective, modern pre-formed catalysts (precatalysts) are often preferred for their air and moisture stability, which ensures a more consistent generation of the active Pd(0) species.[4][8]
| Precatalyst | Generation | Key Features | Recommended Use |
| Pd(OAc)₂ / Pd₂(dba)₃ | Pd(0) or Pd(II) | Cost-effective, but requires in situ reduction and can be sensitive to air. | Initial screening, cost-sensitive applications. |
| Pd(PPh₃)₄ | Pd(0) | A classic, reliable catalyst, but can be sensitive to air. | General purpose, well-established protocols. |
| Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) | Pd(II) | Air and moisture stable, highly active for challenging substrates.[1][8] | Sterically hindered and electron-rich substrates. |
| PEPPSI™ Catalysts (e.g., PEPPSI-IPr) | Pd(II) | N-Heterocyclic Carbene (NHC) based, robust and effective for a broad range of substrates. | When phosphine ligands are problematic. |
Q3: How do I choose the right ligand for this compound?
A3: Ligand choice is paramount for accommodating the steric bulk and electronic properties of the substrate. For sterically hindered boronic acids, bulky, electron-rich phosphine ligands are generally the top choice.[1][5] These ligands promote both the oxidative addition and the rate-limiting reductive elimination steps of the catalytic cycle.[9]
| Ligand Class | Examples | Rationale for Use |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | Their steric bulk and electron-donating nature accelerate the key steps of the catalytic cycle, making them ideal for hindered substrates.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors that form very stable palladium complexes, often showing high activity.[1] |
| Bidentate Phosphines | dppf, Xantphos | Can provide catalyst stability, but may not be as effective as monodentate biarylphosphines for highly hindered substrates. |
Reaction Parameters: Base, Solvent, and Temperature
Q4: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I choose?
A4: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[10][11] The choice of base can significantly impact yield and side reactions.
| Base | Strength | Common Solvents | Comments |
| K₃PO₄ | Strong | 1,4-Dioxane/H₂O, Toluene/H₂O | Often a reliable choice for challenging substrates, balancing reactivity while minimizing some side reactions.[3] |
| K₂CO₃ / Na₂CO₃ | Moderate | Toluene/EtOH/H₂O, THF/H₂O | Standard, cost-effective bases suitable for many reactions, but may be less effective for very hindered substrates.[3][10] |
| Cs₂CO₃ | Strong | 1,4-Dioxane/H₂O, DMF | More soluble and stronger than K₂CO₃, can increase reaction rates but may also promote side reactions if not optimized.[3] |
| KF | Mild | THF (anhydrous), Dioxane | A milder option, useful for substrates with base-sensitive groups. Often requires anhydrous conditions.[3] |
For this compound, starting with a moderately strong base like K₃PO₄ is recommended.[3]
Q5: How do I select the appropriate solvent system?
A5: The solvent must dissolve all reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is common for Suzuki reactions.
-
1,4-Dioxane/Water or THF/Water: These are excellent starting points, offering good solubility for a wide range of substrates.
-
Toluene/Ethanol/Water: Another common mixture that can be effective.[3]
-
Anhydrous Solvents: In cases where protodeboronation is a significant issue or when using bases like KF, anhydrous conditions may be necessary.[3]
Ensure all solvents are thoroughly degassed to prevent oxygen from causing homocoupling of the boronic acid and deactivating the catalyst.[3][8]
Q6: What is the optimal reaction temperature?
A6: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing decomposition and side reactions. For sterically hindered substrates, higher temperatures (e.g., 80–110 °C) are often required to overcome the activation energy barrier.[1] However, if protodeboronation is observed, lowering the temperature and extending the reaction time may be beneficial.
Troubleshooting Common Problems
Q7: My reaction is stalled, and I only see starting materials. What should I do?
A7:
-
Check Catalyst and Ligand: Ensure you are using a suitable catalyst system for hindered substrates, such as a Buchwald precatalyst with a biarylphosphine ligand.[1]
-
Verify Reagent Purity: Impurities in starting materials can poison the catalyst.[3]
-
Increase Temperature: Sterically demanding couplings may require more thermal energy.[1]
-
Degassing: Inadequate degassing can lead to catalyst deactivation. Ensure your solvents are rigorously degassed.[8]
Q8: I am observing a significant amount of the protodeboronated side product. How can I prevent this?
A8:
-
Use a Milder Base: Switch from a strong base like Cs₂CO₃ to K₃PO₄ or even KF.[3]
-
Lower the Temperature: High temperatures can accelerate protodeboronation.[3]
-
Use Anhydrous Conditions: Water can be the proton source for this side reaction.
-
Consider Boronic Esters: Converting the boronic acid to a more stable pinacol (BPin) or MIDA boronate ester can suppress protodeboronation.
Q9: I have significant homocoupling of my boronic acid. What is the cause and solution?
A9: Homocoupling is typically caused by the presence of oxygen, which can react with the Pd(0) catalyst to form a palladium peroxo species that promotes this side reaction.[7]
-
Rigorous Degassing: The most critical step is to thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[8]
Experimental Protocols & Visual Guides
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 5:1, 0.1 M)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[8]
-
Add the degassed solvent system via syringe.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 9. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Navigating Suzuki-Miyaura Couplings with (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid: A Technical Support Guide
Welcome to the technical support center for reactions involving (4-((trimethylsilyl)ethynyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the critical role of bases and solvents in optimizing Suzuki-Miyaura cross-coupling reactions with this versatile reagent. Our aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, empowering you to troubleshoot and enhance the efficiency of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the primary factors related to the base and solvent that I should investigate?
When encountering low yields, the interplay between the base and solvent is a critical starting point for troubleshooting.[1] The efficiency of the Suzuki-Miyaura coupling is highly dependent on the successful execution of several key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The base and solvent directly influence the rates of these steps.[5][6][7]
Key considerations include:
-
Base Strength and Type: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[8][9][10] However, a base that is too strong can lead to unwanted side reactions, including protodeboronation (loss of the boronic acid group) or cleavage of the trimethylsilyl (TMS) protecting group.[11]
-
Solvent Polarity and Coordinating Ability: The solvent not only dissolves the reactants but also influences the stability of intermediates and transition states throughout the catalytic cycle.[5][6] Solvent polarity can affect the rate of oxidative addition, while coordinating solvents can interact with the palladium catalyst, altering its reactivity and selectivity.[12][13]
-
Homogeneity of the Reaction Mixture: For biphasic solvent systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient mixing and facilitate the interaction of all components.[1]
Troubleshooting Guide: Base Selection
Q2: I'm observing significant protodeboronation of my this compound. How can I mitigate this side reaction by adjusting the base?
Protodeboronation is a common side reaction where the boronic acid moiety is replaced by a hydrogen atom, leading to the formation of (trimethylsilyl)ethynyl)benzene as a byproduct. This is often exacerbated by strong bases in the presence of a proton source, such as water.[1]
Troubleshooting Steps:
-
Switch to a Milder Base: If you are using strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄), consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃).[1][14][15][16] Fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) can also be effective and are generally milder.[1]
-
Use Anhydrous Conditions: Since water is the primary proton source for protodeboronation, switching to anhydrous conditions can significantly reduce this side reaction.[1] This involves using anhydrous solvents and ensuring all glassware is thoroughly dried.
-
Consider Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, although their effectiveness can be system-dependent.[15]
Table 1: Common Bases for Suzuki-Miyaura Coupling and Their Properties
| Base | Strength | Common Solvents | Key Considerations |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | Effective but can promote protodeboronation.[1] |
| K₂CO₃ | Moderate | Toluene/Water, Dioxane/Water, Ethanol/Water | A versatile and commonly used base.[1][16] |
| Na₂CO₃ | Moderate | DMF/Water, Ethanol/Water | Often a good choice for a balance of reactivity and minimizing side reactions.[15][16] |
| Cs₂CO₃ | Strong | Dioxane, DMF | Highly effective, particularly for challenging couplings, but more expensive.[14] |
| KF | Mild | Toluene, THF | A good option to minimize protodeboronation.[1] |
Q3: I suspect the trimethylsilyl (TMS) group is being cleaved during the reaction. Can the choice of base influence this?
Yes, the TMS group can be labile under certain basic conditions, especially in the presence of protic solvents.[11] Strong bases, particularly hydroxides, can promote the cleavage of the silicon-carbon bond.
Mitigation Strategies:
-
Avoid Strong Hydroxide Bases: Minimize the use of NaOH or KOH, especially at elevated temperatures.
-
Employ Carbonate or Phosphate Bases: K₂CO₃, Na₂CO₃, or K₃PO₄ are generally less prone to causing TMS cleavage compared to hydroxides.
-
Anhydrous Conditions: As with protodeboronation, running the reaction under anhydrous conditions can help preserve the TMS group.
Troubleshooting Guide: Solvent Selection
Q4: How does the choice of solvent impact the efficiency of my Suzuki-Miyaura coupling with this compound?
The solvent plays a multifaceted role in the Suzuki-Miyaura reaction, influencing everything from reactant solubility to the stability of the catalytic species.[5][7][17] The choice of solvent can dramatically affect reaction rates and even product selectivity.[5][6][13]
Key Solvent Effects:
-
Polarity and Oxidative Addition: The polarity of the solvent can significantly impact the rate of oxidative addition, which is often the rate-determining step.[6] More polar solvents can stabilize the charged intermediates formed during this step, potentially accelerating the reaction.[5]
-
Coordinating vs. Non-coordinating Solvents: Coordinating solvents (e.g., THF, Dioxane, DMF) can bind to the palladium center. This can sometimes be beneficial by stabilizing the catalyst, but in other cases, it can inhibit the reaction by competing with other ligands for coordination sites.[12][13]
-
Aqueous vs. Anhydrous Systems: Many Suzuki-Miyaura reactions are performed in biphasic systems containing water (e.g., Toluene/H₂O, Dioxane/H₂O). Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[7] However, as discussed, water can also lead to protodeboronation. Anhydrous systems are preferred when dealing with water-sensitive substrates or to minimize this side reaction.[1]
Table 2: Common Solvents for Suzuki-Miyaura Coupling
| Solvent System | Type | Key Considerations |
| Toluene/H₂O | Biphasic, Aprotic/Protic | Good for many general-purpose couplings. Requires vigorous stirring. |
| Dioxane/H₂O | Biphasic, Aprotic/Protic | Another common and effective biphasic system.[3] |
| THF/H₂O | Biphasic, Aprotic/Protic | Similar to Dioxane/H₂O, but THF is more volatile.[18] |
| DMF | Polar Aprotic | Can accelerate reactions but may also promote side reactions at high temperatures.[14] |
| Ethanol/H₂O | Biphasic, Protic | A "greener" solvent option that can be very effective.[16] |
| Anhydrous Toluene or Dioxane | Anhydrous, Aprotic | Used to minimize water-related side reactions like protodeboronation.[1] |
Experimental Protocols & Methodologies
General Protocol for a Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for optimization. The specific amounts of base, catalyst, and solvent, as well as the reaction temperature and time, may need to be adjusted for your specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
To a flame-dried reaction flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Preventing homocoupling of (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid in Suzuki reactions
Topic: Preventing Homocoupling of (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid in Suzuki Reactions
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding a common and often persistent side reaction: the homocoupling of boronic acids, with a specific focus on this compound. As Senior Application Scientists, we provide not just solutions, but also the underlying chemical principles to empower your research.
Understanding the Challenge: The Unwanted Homocoupling Side Reaction
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and complex organic molecules.[1][2][3] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide.[1][3]
However, a frequent and yield-reducing side reaction is the homocoupling of the boronic acid, leading to the formation of a symmetrical biaryl impurity.[4][5] This is particularly problematic as this byproduct can be difficult to separate from the desired cross-coupled product, complicating purification and reducing the overall efficiency of the synthesis.[4]
The Culprit: Oxidative Homocoupling
The primary mechanism for this unwanted side reaction is the palladium-mediated oxidative homocoupling of the boronic acid.[6][7][8] This process is often promoted by the presence of molecular oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[4][5][9] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product and regenerate the Pd(0) catalyst.[4][6]
Troubleshooting Guide & FAQs
Here we address common issues and questions related to preventing the homocoupling of this compound in Suzuki reactions.
Question 1: I'm observing a significant amount of the homocoupled byproduct of my this compound. What is the most likely cause?
Answer: The most common culprit for boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture.[4][5][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that leads to the homocoupling of your boronic acid.[4][5][6] This is especially true when using Pd(II) precatalysts like Pd(OAc)₂, as any incomplete reduction to Pd(0) leaves residual Pd(II) available to promote homocoupling.[4]
Visualizing the Competing Reactions:
Caption: Figure 1. Competing Suzuki and Homocoupling Pathways.
Question 2: How can I effectively remove dissolved oxygen from my reaction?
Answer: Rigorous exclusion of oxygen is critical.[6][8] While simple purging with an inert gas is a common practice, a more effective method is a subsurface sparge. This involves bubbling an inert gas (nitrogen or argon) directly through the solvent and reaction mixture for an extended period (e.g., 15-30 minutes) prior to adding the palladium catalyst. For even more stringent oxygen removal, the freeze-pump-thaw method is highly effective, especially for smaller-scale reactions.
Experimental Protocol: Subsurface Sparge for Oxygen Removal
-
Assemble your reaction vessel (e.g., a three-necked flask) with a condenser and a gas inlet that extends below the surface of the solvent.
-
Add your this compound, aryl halide, base, and solvent to the flask.
-
Begin stirring the mixture.
-
Introduce a steady stream of inert gas (nitrogen or argon) through the subsurface gas inlet for 15-30 minutes.
-
After sparging, raise the gas inlet above the solvent surface to maintain a positive pressure of inert gas.
-
Add the palladium catalyst and any ligands to the reaction mixture.
-
Proceed with heating the reaction as required.[10]
Question 3: Besides oxygen, are there other factors that can promote homocoupling?
Answer: Yes, several other factors can influence the extent of homocoupling:
-
Choice of Palladium Precatalyst: Using a Pd(II) source like Pd(OAc)₂ can lead to higher levels of homocoupling compared to a Pd(0) source like Pd₂(dba)₃, as the former introduces Pd(II) directly into the reaction.[4] If a Pd(II) precatalyst is used, ensuring its efficient in-situ reduction to Pd(0) is crucial.
-
Base Selection: The choice and amount of base can play a role. While necessary for the transmetalation step, some bases can influence the stability of the boronic acid or the palladium catalyst.[11][12] Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH, which can promote side reactions.
-
Ligand Properties: The electronic and steric properties of the phosphine ligand can significantly impact the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich ligands often favor the desired reductive elimination step of the Suzuki cycle, thereby minimizing the lifetime of palladium intermediates that could participate in homocoupling.[1]
Question 4: I've tried degassing my reaction, but I still see some homocoupling. What other strategies can I employ?
Answer: If rigorous degassing is insufficient, you can consider the following advanced strategies:
-
Addition of a Mild Reducing Agent: Introducing a mild reducing agent, such as potassium formate (HCO₂K), can help to scavenge any residual Pd(II) species without interfering with the main catalytic cycle.[6][8] This helps to maintain a low concentration of the species responsible for initiating homocoupling.
-
Slow Addition of the Boronic Acid: In some cases, a slow addition of the this compound solution to the reaction mixture can help to keep its instantaneous concentration low. This can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can sometimes suppress homocoupling.[4] These esters are generally more robust and less prone to side reactions. The active boronic acid can be generated in situ under the basic reaction conditions.
Workflow for Troubleshooting Homocoupling:
Caption: Figure 2. Systematic workflow for minimizing homocoupling.
Question 5: Can the trimethylsilyl (TMS) group on the alkyne influence the tendency for homocoupling?
Answer: The TMS group is primarily a protecting group for the terminal alkyne and generally does not directly participate in the Suzuki reaction mechanism. Its main role is to prevent side reactions of the acidic acetylenic proton. While it doesn't have a strong electronic effect that would significantly promote or inhibit homocoupling compared to other substituents, its steric bulk is minimal. The electronic nature of the phenyl ring itself will have a more dominant effect. However, ensuring the stability of the TMS group under the reaction conditions is important, as its cleavage could lead to other undesired side reactions.
Summary of Key Parameters for Minimizing Homocoupling
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously inert (N₂ or Ar) | Prevents oxidation of Pd(0) to Pd(II), the key initiator of homocoupling.[6][8][9] |
| Degassing Method | Subsurface sparge or freeze-pump-thaw | More effective at removing dissolved oxygen than simple purging.[6][8] |
| Palladium Source | Pd(0) precatalysts (e.g., Pd₂(dba)₃) | Avoids introducing Pd(II) directly, which can initiate homocoupling.[4] |
| Ligand | Bulky, electron-donating phosphines (e.g., SPhos, XPhos) | Promotes the desired reductive elimination step over side reactions.[1] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Generally milder conditions that can reduce the likelihood of side reactions.[12] |
| Additives | Mild reducing agent (e.g., potassium formate) | Scavenges residual Pd(II) without disrupting the catalytic cycle.[6][8] |
| Reagent Addition | Slow addition of boronic acid | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
Selective deprotection of the TMS group without affecting other functional groups
Welcome to the technical support center for the selective deprotection of trimethylsilyl (TMS) ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in selectively cleaving TMS protecting groups without affecting other functionalities within a molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the nuances of this common synthetic transformation.
The Challenge of Selectivity
The trimethylsilyl (TMS) group is a widely used protecting group for alcohols due to its ease of installation and general stability. However, its lability can also be a challenge, especially in complex molecules bearing other sensitive functional groups or more robust silyl ethers (e.g., TBS, TIPS, TBDPS). Achieving selective deprotection of a TMS ether is a critical step in many multi-step syntheses, and failure to do so can lead to undesired side reactions, reduced yields, and complex purification procedures. This guide will provide you with the knowledge to approach these challenges with confidence.
Troubleshooting Guide: Common Issues in TMS Deprotection
This section addresses common problems encountered during the selective deprotection of TMS ethers and provides systematic solutions.
Problem 1: Incomplete or Sluggish Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
-
The reaction does not go to completion.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficiently Reactive Reagent | The chosen deprotection conditions are too mild for the specific substrate. Steric hindrance around the TMS ether can slow down the reaction. | 1. Increase Reagent Stoichiometry: Gradually increase the equivalents of the deprotection reagent. 2. Elevate Temperature: Gently warm the reaction mixture. Monitor carefully to avoid side reactions. 3. Switch to a Stronger Reagent: If mild acidic conditions (e.g., acetic acid) are failing, consider a more potent fluoride source like TBAF. |
| Poor Solvent Choice | The solvent may not be optimal for the chosen reagent or may not fully dissolve the substrate, leading to a heterogeneous and slow reaction. | 1. Ensure Solubility: Use a solvent system in which your substrate is fully soluble. 2. Solvent Polarity: For fluoride-based deprotections, polar aprotic solvents like THF or acetonitrile are generally effective.[1] For acid-catalyzed reactions, protic solvents like methanol or ethanol can be used. |
| Reagent Decomposition | Some deprotection reagents, particularly TBAF solutions, can degrade over time, leading to lower effective concentrations. | 1. Use Fresh Reagent: Whenever possible, use a freshly opened bottle or a recently prepared solution of the deprotection agent. 2. Verify TBAF Concentration: If you suspect your TBAF solution has degraded, consider titrating it or purchasing a new batch. |
Problem 2: Loss of Other Silyl Ethers (e.g., TBS, TIPS)
Symptoms:
-
TLC or LC-MS analysis shows the formation of multiple products corresponding to the deprotection of both TMS and other silyl ethers.
-
Isolated yield of the desired product is low, with significant amounts of the fully deprotected polyol.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Harsh Reaction Conditions | The deprotection conditions are too strong and not selective for the TMS group. The relative stability of silyl ethers to hydrolysis is generally TMS < TES < TBS < TBDPS < TIPS.[1][2] | 1. Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures to enhance selectivity. 2. Reduce Reagent Concentration: Use a more dilute solution of the deprotection reagent. 3. Choose a Milder Reagent: Opt for reagents known for their high selectivity for TMS ethers. See the FAQ section for a detailed comparison. |
| Prolonged Reaction Time | Even with milder reagents, extended reaction times can lead to the slow cleavage of more robust silyl ethers. | 1. Careful Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the TMS-protected starting material is consumed. 2. Timed Quenching: If monitoring is difficult, perform time-course experiments to determine the optimal reaction time for selective deprotection. |
Problem 3: Undesired Side Reactions with Other Functional Groups
Symptoms:
-
Formation of unexpected byproducts.
-
Degradation of the starting material or desired product.
-
Commonly affected groups include esters (hydrolysis or transesterification), epoxides (opening), and base-sensitive protecting groups (e.g., Fmoc).
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Incompatible pH | The acidic or basic nature of the deprotection conditions is affecting other sensitive functionalities in the molecule. For instance, TBAF is basic and can cause epimerization or elimination. Acidic conditions can cleave acetals or Boc groups. | 1. Buffered Systems: For fluoride-mediated deprotections, adding acetic acid to the TBAF solution can buffer the reaction mixture and reduce its basicity.[3] 2. Mildly Acidic Conditions: Consider using very mild acids like pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) which are less likely to affect acid-sensitive groups. 3. Enzymatic Deprotection: In highly sensitive systems, consider enzymatic deprotection as an orthogonal strategy. |
| Nucleophilic Attack | Fluoride ions are highly nucleophilic and can participate in undesired substitution reactions. | 1. Sterically Hindered Fluoride Source: Consider using a more sterically hindered fluoride source to temper its nucleophilicity. 2. Alternative Non-Nucleophilic Methods: Explore Lewis acid-catalyzed deprotections or methods that do not involve strong nucleophiles. |
Frequently Asked Questions (FAQs)
This section provides answers to specific questions that researchers frequently encounter when planning and executing the selective deprotection of TMS ethers.
Q1: What are the most common reagents for selective TMS deprotection, and how do I choose the right one?
Choosing the right reagent is crucial for achieving selectivity. The selection depends on the stability of other functional groups in your molecule.
Reagent Selection Guide:
| Reagent/Condition | Typical Conditions | Selectivity Profile | Considerations |
| K₂CO₃ / MeOH | Catalytic K₂CO₃ in methanol at room temperature.[1] | Excellent for TMS over other silyl ethers. Generally mild towards many functional groups. | Can be basic; may affect base-sensitive groups. Reaction times can be longer. |
| Acetic Acid (AcOH) / THF / H₂O | Typically a 3:1:1 mixture at room temperature.[4] | Highly selective for TMS and other acid-labile groups. | Can be slow. May affect other acid-sensitive groups like acetals if not carefully controlled. |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic PPTS in an alcohol solvent (e.g., EtOH) at room temperature. | Very mild and selective for primary TMS ethers. | May be too slow for sterically hindered TMS ethers. |
| Tetrabutylammonium Fluoride (TBAF) | 1.1 eq in THF at 0 °C to room temperature.[5] | Highly effective but can be less selective. Will cleave most silyl ethers with prolonged reaction times. | The reaction is often very fast. The basicity of TBAF can cause side reactions. Buffering with AcOH is recommended for sensitive substrates. |
| HF-Pyridine | In THF or acetonitrile at 0 °C. | Effective for less hindered silyl ethers.[1][3] | Highly toxic and corrosive. Must be used with appropriate safety precautions and in plastic labware. |
Decision-Making Workflow for Reagent Selection:
Caption: A decision tree for selecting the appropriate TMS deprotection reagent.
Q2: What is the underlying mechanism of TMS deprotection?
Understanding the mechanism can help in troubleshooting and optimizing reactions. There are two primary mechanisms for silyl ether cleavage:
-
Acid-Catalyzed Deprotection: This mechanism involves protonation of the ether oxygen, making it a better leaving group. A nucleophile (often the solvent like water or methanol) then attacks the silicon center, leading to the cleavage of the Si-O bond.[6][7] Steric hindrance plays a significant role in the rate of this reaction, with less hindered silyl ethers like TMS reacting faster.[7][8]
-
Fluoride-Mediated Deprotection: This is driven by the exceptionally high affinity of fluoride for silicon, forming a strong Si-F bond.[6] The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate, which then breaks down to release the alkoxide.[7][8] This process is generally faster and less sensitive to steric hindrance than acid-catalyzed deprotection.
Mechanism of Fluoride-Mediated Deprotection:
Caption: The mechanism of TMS ether deprotection using a fluoride source.
Q3: Can I selectively deprotect a primary TMS ether in the presence of a secondary or tertiary TMS ether?
Yes, this is often achievable under mildly acidic conditions. The rate of acid-catalyzed hydrolysis of silyl ethers is sensitive to steric hindrance.[7] Therefore, a primary TMS ether will typically cleave faster than a more sterically encumbered secondary or tertiary TMS ether.
Experimental Protocol: Selective Deprotection of a Primary TMS Ether
Materials:
-
Substrate with primary and secondary/tertiary TMS ethers
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TMS-protected substrate in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of 1 M HCl (e.g., a few drops) and stir the solution.
-
Monitor the reaction progress closely by TLC (staining with ceric ammonium molybdate or potassium permanganate can help visualize the deprotected alcohol).
-
Once the primary TMS ether is cleaved (as indicated by the disappearance of the starting material and appearance of the desired product on TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM or EtOAc (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography if necessary.
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Products Derived from (4-((Trimethylsilyl)ethynyl)phenyl)boronic Acid
Introduction: The Utility of a Bifunctional Building Block
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the efficiency of constructing complex molecular architectures is paramount.[1][2] (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid has emerged as a valuable bifunctional building block. Its structure uniquely combines a boronic acid moiety, ready for palladium-catalyzed cross-coupling, with a trimethylsilyl (TMS)-protected terminal alkyne. This alkyne serves as a versatile handle for subsequent transformations, such as click chemistry, Sonogashira couplings, or cycloadditions, after a straightforward deprotection step.[3][4]
The primary utility of this reagent lies in its application in the Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate, yielding a biaryl or aryl-alkene structure, respectively.[6][7] The TMS-protected alkyne typically remains intact during this process, making the characterization of the resulting product critical to verify the reaction's success and purity before proceeding with further synthetic steps.
This guide provides an in-depth comparison of the essential analytical methods for characterizing the products of these coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and reliable analysis.
The Synthetic Landscape: A Focus on Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild conditions, functional group tolerance, and the general stability and low toxicity of organoboron reagents.[7][8] When using this compound, a typical reaction scheme involves its coupling with an aryl halide (Ar-X) in the presence of a palladium catalyst and a base.
Diagram of a typical Suzuki-Miyaura reaction workflow.
Caption: General workflow for Suzuki-Miyaura coupling.
The resulting product incorporates the aryl group from the coupling partner while retaining the TMS-ethynyl moiety. The central analytical challenge is to confirm this transformation unambiguously and assess the product's purity.
Core Analytical Techniques: A Multi-faceted Approach
No single technique provides a complete picture. A robust characterization strategy relies on the synergistic use of spectroscopic and chromatographic methods. Each method interrogates a different aspect of the molecule's structure and composition, and together they form a self-validating analytical system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the synthesized product. Specific nuclei (¹H, ¹³C, ¹¹B) provide complementary information.
-
¹H NMR Spectroscopy: This is the first-line technique for confirming structural integrity.
-
Causality: The chemical environment of each proton dictates its resonance frequency (chemical shift). Successful coupling fundamentally alters the aromatic region of the spectrum.
-
Key Signatures:
-
TMS Group: A sharp singlet integrating to 9 protons, typically found in the highly shielded upfield region (δ 0.20-0.30 ppm). Its presence confirms the TMS group is intact.
-
Aromatic Protons: The signals for the phenyl ring protons of the original boronic acid (typically δ 7.5-7.8 ppm) will shift upon formation of the new biaryl system. New signals corresponding to the coupled aryl partner will also appear. The splitting patterns (coupling constants) are invaluable for confirming the substitution pattern of the product.
-
Disappearance of B(OH)₂ Protons: The broad signal for the boronic acid hydroxyl protons will disappear, though this is often not observed as they readily exchange with deuterium from the NMR solvent.
-
-
-
¹³C NMR Spectroscopy: This technique provides a map of the carbon skeleton.
-
Causality: Like protons, each carbon atom has a characteristic chemical shift.
-
Key Signatures:
-
Alkyne Carbons: Two distinct signals in the δ 90-110 ppm range confirm the presence of the C≡C triple bond.[9]
-
TMS Carbon: A signal at approximately δ 0 ppm corresponds to the methyl carbons of the TMS group.[9]
-
Aromatic Carbons: The number and chemical shifts of signals in the aromatic region (δ 120-150 ppm) can confirm the formation of the biaryl system. Quaternary carbon signals (those without attached protons) are particularly diagnostic of the new C-C bond.
-
-
-
¹¹B NMR Spectroscopy: This is an underutilized but highly effective method for monitoring reaction completion.
-
Causality: The ¹¹B nucleus is NMR-active and its chemical shift is highly sensitive to its coordination environment.
-
Key Signatures:
-
Starting Material: this compound will exhibit a broad signal around δ 25-30 ppm.
-
Reaction Completion: This signal should be completely absent in the purified product spectrum, providing direct evidence that the boronic acid has been consumed.
-
-
Mass Spectrometry (MS)
MS provides the molecular weight of the product, offering definitive proof of the coupling event.
-
Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. A successful coupling reaction results in a product with a molecular weight equal to the sum of the fragments minus the elements lost (e.g., B(OH)₂ and H).
-
Method Comparison:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for these products. It typically generates the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺, allowing for straightforward determination of the molecular weight from the resulting spectrum.[10][11]
-
Electron Ionization (EI): A higher-energy technique that can cause fragmentation. While this can provide structural information, it may not show a strong molecular ion peak (M⁺).
-
-
Trustworthiness through Isotopic Patterns: Boron has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%).[12][13][14] Any unreacted starting material or boron-containing byproducts will display a characteristic isotopic cluster in the mass spectrum, which is a powerful diagnostic tool.[12][13]
Chromatographic Methods
Chromatography is essential for assessing the purity of the synthesized product and for monitoring the progress of the reaction.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment of non-volatile organic compounds.[15]
-
Causality: Separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18 silica) and a mobile phase (e.g., acetonitrile/water).
-
Methodology: A typical method would involve a reverse-phase C18 column with a gradient elution. The product, being more nonpolar than the starting boronic acid, will have a longer retention time. Purity is determined by integrating the area of the product peak relative to all other peaks detected (often by UV absorption at a wavelength like 254 nm).
-
Expert Insight: Analyzing boronic acids by RP-HPLC can be challenging due to their potential for on-column hydrolysis or interaction with silica.[16] Using a high-pH mobile phase (e.g., with ammonium bicarbonate buffer at pH 10) can often stabilize boronate species and provide sharper peaks for the starting material, making reaction monitoring more reliable.[16]
-
-
Thin-Layer Chromatography (TLC): A rapid, qualitative tool for reaction monitoring.
-
Causality: Similar to HPLC, separation occurs based on polarity.
-
Methodology: A spot of the reaction mixture is applied to a silica gel plate. The plate is developed in an appropriate solvent system (e.g., ethyl acetate/hexanes). The less polar product will travel further up the plate (higher Rƒ value) than the more polar boronic acid starting material. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.
-
Diagram of the multi-technique analytical workflow.
Caption: Interplay of analytical techniques for characterization.
Data Interpretation: A Comparative Summary
To illustrate the expected results, consider the product of a Suzuki-Miyaura coupling between this compound and 4-bromoanisole.
| Analytical Technique | Starting Boronic Acid | Expected Product (4-methoxy-4'-((trimethylsilyl)ethynyl)-1,1'-biphenyl) | Rationale for Change |
| ¹H NMR (δ, ppm) | ~7.7 (d, 2H), ~7.5 (d, 2H), ~0.25 (s, 9H) | ~7.6-7.7 (m, 4H), ~7.5 (d, 2H), ~7.0 (d, 2H), 3.85 (s, 3H), 0.26 (s, 9H) | Appearance of methoxy (OCH₃) and new aromatic signals; change in splitting patterns. |
| ¹³C NMR (δ, ppm) | ~135, ~132, ~128, ~105, ~95, ~0 | ~160, ~141, ~133, ~128, ~127, ~122, ~114, ~105, ~96, ~55, ~0 | New signals for the methoxy-substituted ring and the biaryl linkage carbon. |
| ¹¹B NMR (δ, ppm) | ~28 (broad) | No signal | Consumption of the boronic acid functional group. |
| Mass Spec (ESI-MS) | m/z 219.1 [M+H]⁺ | m/z 295.1 [M+H]⁺ | Mass increase corresponds to the addition of the C₆H₄OCH₃ fragment. |
| HPLC (R.T., min) | ~5.2 | ~8.5 | Increased hydrophobicity of the biaryl product leads to longer retention on a C18 column. |
| IR Spectroscopy (cm⁻¹) | ~3300 (br, O-H), ~2155 (C≡C), ~1350 (B-O) | ~2155 (C≡C), ~1250 (C-O ether) | Loss of broad O-H and B-O stretches; appearance of C-O stretch from anisole moiety. |
Note: Specific NMR chemical shifts and HPLC retention times are illustrative and will vary based on the exact coupling partner, solvent, and analytical conditions.
Alternative Reagents: A Performance Comparison
While highly effective, this compound is one of several options for introducing an aryl-alkyne moiety.
| Reagent Class | This compound | Corresponding Pinacol Boronate Ester | (4-Ethynylphenyl)boronic acid |
| Stability | Good; can be prone to slow decomposition/trimerization. | Excellent; generally more stable and easier to handle/purify than boronic acids.[17] | Moderate; terminal alkyne proton is acidic and can lead to side reactions or homocoupling. |
| Reaction Rate | Generally fast. | Often requires slightly longer reaction times or biphasic conditions to facilitate hydrolysis to the active boronic acid.[16][17] | Comparable to the TMS-protected version. |
| Handling | Solid, easy to weigh.[18] | Crystalline solid, often easier to purify by crystallization. | Solid, but can be more sensitive. |
| Key Advantage | Ready to use, TMS group protects the alkyne from undesired side reactions.[3][4] | Superior stability for long-term storage and complex multi-step syntheses. | No deprotection step needed if the terminal alkyne is desired immediately. |
| Key Disadvantage | Requires a separate deprotection step to liberate the terminal alkyne. | Hydrolysis step is required for reactivity. | The unprotected alkyne can interfere with some catalytic cycles or basic conditions. |
The choice of reagent depends on the specific synthetic strategy. For multi-step syntheses where the alkyne is to be functionalized later, the TMS-protected boronic acid or its corresponding pinacol ester are superior choices due to the stability of the protecting group.
Experimental Protocols
The following protocols are provided as a representative guide. Researchers should always first consult relevant safety data sheets (SDS) and perform a risk assessment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the aryl halide partner (1.1 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Add a degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration relative to the boronic acid).
-
Add a degassed aqueous solution of a base (e.g., 2 M K₂CO₃, 2.0-3.0 eq.).
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or HPLC-MS until the boronic acid is consumed (typically 2-16 hours).
-
Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Characterization by ¹H NMR
-
Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Integrate all signals and assign the peaks to the corresponding protons in the expected product structure.
Protocol 3: Purity Analysis by RP-HPLC
-
System: A standard HPLC system with a UV detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Dissolve a small amount of the product (~1 mg/mL) in acetonitrile.
-
Analysis: Inject 5-10 µL and integrate the resulting chromatogram to determine the area percentage of the main product peak.
Conclusion
The effective characterization of molecules synthesized using this compound is a critical, multi-step process that forms the foundation of trustworthy and reproducible science. A combination of NMR spectroscopy for structural verification, mass spectrometry for molecular weight confirmation, and chromatography for purity assessment provides a comprehensive and self-validating data package. By understanding the causality behind each analytical choice—from leveraging the ¹¹B NMR signal to monitor reaction completion to selecting the appropriate HPLC conditions—researchers can confidently verify their synthetic outcomes and accelerate the pace of discovery.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
- 14. A review on the determination of isotope ratios of boron with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | 630127-51-4 [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Trimethylsilyl (TMS) Protecting Group in Sonogashira Coupling
For the modern organic chemist, particularly those in pharmaceutical and materials science, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of C(sp²)–C(sp) bonds.[1][2][3][4][5] This palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide offers a direct path to complex conjugated systems under generally mild conditions.[1][4][5] However, the seemingly simple terminal alkyne presents a significant challenge: the propensity of its acidic proton to facilitate undesirable Glaser-Hay homocoupling, forming symmetric 1,3-diynes. This side reaction, catalyzed by the essential copper(I) co-catalyst, can drastically reduce yields and complicate purification.
This guide provides an in-depth comparison of strategies to mitigate this issue, focusing on the distinct advantages conferred by the use of the trimethylsilyl (TMS) protecting group. We will move beyond simple procedural descriptions to explore the causal chemistry behind its efficacy, supported by comparative data and actionable protocols for researchers in the field.
The Challenge: Homocoupling vs. Cross-Coupling
The Sonogashira reaction relies on two interconnected catalytic cycles.[5][6][7] The palladium cycle orchestrates the oxidative addition of the aryl halide and the final reductive elimination of the product. Concurrently, the copper cycle activates the terminal alkyne by forming a copper acetylide intermediate, which then engages in transmetalation with the palladium center.[6][8] The problem arises when this highly reactive copper acetylide reacts with another molecule of itself before it can be intercepted by the palladium complex, leading to the homocoupled dimer.
To ensure the desired cross-coupling pathway dominates, chemists often turn to protecting the terminal alkyne. While several options exist, the trimethylsilyl group stands out for its unique balance of stability, ease of use, and versatile reactivity.
Core Advantages of the Trimethylsilyl (TMS) Group
The TMS group, -Si(CH₃)₃, serves as a sterically bulky, chemically inert surrogate for the alkyne's terminal proton.[9] Its use fundamentally shifts the reaction landscape, offering several key advantages over proceeding with an unprotected alkyne or employing other protecting groups.
Suppression of Homocoupling and Enhanced Yields
The most immediate benefit of TMS protection is the prevention of Glaser-Hay homocoupling. By replacing the acidic proton, the formation of the problematic copper acetylide dimer is completely inhibited. This ensures that the alkyne's reactivity is directed exclusively toward the palladium-catalyzed cross-coupling cycle, leading to cleaner reaction profiles and significantly higher yields of the desired product.
While copper-free Sonogashira protocols have been developed to circumvent homocoupling, they often require specialized, bulky phosphine ligands or harsher reaction conditions.[1][4] TMS protection allows chemists to utilize the classic, highly efficient Pd/Cu co-catalyzed system without its primary drawback.
Superior Handling of Gaseous or Volatile Alkynes
Many foundational alkynes, like acetylene itself, are gases that are difficult and hazardous to handle. Trimethylsilylacetylene (TMSA), in contrast, is a liquid with a convenient boiling point (53 °C), making it significantly easier and safer to measure and dispense accurately in a laboratory setting.[10] This principle extends to other low-boiling-point alkynes, whose TMS-protected derivatives exhibit increased molecular weight and reduced volatility. This practical advantage simplifies reaction setup and improves reproducibility, especially at scale.[11]
Enabling Orthogonal and Sequential Synthesis
Perhaps the most powerful application of the TMS group is in multi-step, selective synthesis. The C-Si bond is stable to a wide range of reaction conditions but can be cleaved selectively under mild, specific protocols, typically using a fluoride source (like TBAF) or a simple base (like K₂CO₃ in methanol).[10][12] This "on/off" capability makes the TMS-alkyne an orthogonal synthetic handle.
Consider a molecule with two reactive sites, for instance, a dihaloarene. One site can be coupled with a TMS-protected alkyne. After purification, the TMS group can be selectively removed to reveal a terminal alkyne, which is then ready for a second, different Sonogashira coupling or another alkyne-specific transformation (e.g., a click reaction).[13] This stepwise approach is fundamental to building complex, unsymmetrical architectures.[13][14]
Caption: Workflow for Sequential Sonogashira Couplings.
Facilitating One-Pot Procedures
The predictable and mild conditions for TMS deprotection have led to the development of highly efficient one-pot, multi-step reaction sequences.[15] For example, a Sonogashira coupling can be performed with a TMS-alkyne, and upon its completion, a deprotecting agent like cesium fluoride (CsF) can be added directly to the same reaction vessel.[11][16][17] This generates the terminal alkyne in situ, which can then be used immediately in a subsequent reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC).[15] Such tandem protocols reduce purification steps, save time, and can increase overall yields by minimizing material loss during transfers.[18]
Comparison with Other Protecting Group Strategies
To fully appreciate the utility of the TMS group, it is essential to compare it with other common approaches.
| Strategy | Key Advantages | Key Disadvantages | Optimal Use Case |
| No Protection | • Atom economical• Fewer synthetic steps | • High risk of Glaser homocoupling• Lower yields, difficult purification | Simple substrates where homocoupling is minimal or the dimer is easily separated. |
| TMS | • Excellent homocoupling prevention• Easy, mild deprotection• Enables one-pot sequences• Good for volatile alkynes | • Can be labile to some acidic or basic conditions[19] | General purpose; ideal for sequential couplings and when mild deprotection is critical. |
| Bulky Silyl (TIPS, TBDMS) | • More robust; stable to a wider range of conditions than TMS[19][20] | • Harsher deprotection conditions required (e.g., strong fluoride source, longer reaction times)[21] | Complex syntheses where the alkyne must survive multiple steps that would cleave a TMS group. |
| 2-Methyl-3-butyn-2-ol | • Inexpensive acetylene surrogate• Deprotection via acetone removal (base-catalyzed) | • Deprotection requires heating with a strong base (e.g., NaOH, KOBu), which may not be compatible with sensitive functional groups. | Large-scale synthesis where cost is a primary driver and the substrate is base-stable.[22] |
TIPS = Triisopropylsilyl; TBDMS = tert-Butyldimethylsilyl
As the data illustrates, the TMS group occupies a "sweet spot" of reactivity. It is stable enough to reliably prevent homocoupling under standard Sonogashira conditions but labile enough for facile removal without compromising most other functional groups. While more robust groups like TIPS are available, their removal often requires more forceful conditions that can limit their applicability.[20][21]
Experimental Protocols
The following protocols are provided as a validated starting point for researchers. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: General Sonogashira Coupling with a TMS-Protected Alkyne
This procedure is adapted from a standard laboratory preparation for the synthesis of a disubstituted alkyne.[23]
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Base: Add anhydrous, degassed triethylamine (Et₃N) or a mixture of THF/diisopropylamine (DIPA).
-
Alkyne Addition: Add the TMS-protected alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) as needed. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Deprotection of a TMS-Protected Alkyne
This protocol describes a mild and highly effective method for TMS cleavage.[12][24]
-
Dissolution: Dissolve the TMS-protected alkyne (1.0 mmol, 1.0 equiv) in methanol (MeOH) or a THF/MeOH mixture.
-
Base Addition: Add potassium carbonate (K₂CO₃) (0.2 mmol, 0.2 equiv).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected terminal alkyne, which is often pure enough for the next step without further purification.
Caption: The Sonogashira Catalytic Cycle.
Conclusion
The trimethylsilyl protecting group offers a strategic and highly effective solution to the inherent challenges of the Sonogashira cross-coupling reaction. By preventing unwanted homocoupling, it ensures cleaner reactions and higher yields. More profoundly, its unique chemical properties—ease of handling for volatile substrates, mild deprotection conditions, and stability to many reagents—establish it as a cornerstone for complex, multi-step syntheses. For researchers and drug development professionals, mastering the use of the TMS group unlocks a more efficient, versatile, and powerful application of the Sonogashira reaction, enabling the construction of sophisticated molecular architectures with precision and control.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in Sonogashira reactions. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 13. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 14. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives [jmcs.org.mx]
- 21. scielo.org.mx [scielo.org.mx]
- 22. One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. scribd.com [scribd.com]
- 24. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of (4-((Trimethylsilyl)ethynyl)phenyl)boronic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, comparative analysis of spectroscopic techniques for the unambiguous structural confirmation of (4-((trimethylsilyl)ethynyl)phenyl)boronic acid and its derivatives. Moving beyond mere procedural lists, we will explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction: The "Why" of Structural Verification
This compound is a versatile building block in medicinal chemistry and materials science. Its rigid, linear scaffold and reactive boronic acid moiety make it a valuable component in the synthesis of complex organic molecules, including covalent inhibitors and advanced polymers. The trimethylsilyl (TMS) group not only serves as a protecting group for the terminal alkyne but also enhances solubility in organic solvents.
Given its role as a foundational reagent, absolute certainty of its structure—and that of its subsequent derivatives—is paramount. An impurity or a misidentified isomer can compromise entire downstream synthetic campaigns, leading to wasted resources and inconclusive biological data. This guide outlines a multi-pronged spectroscopic approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to create a holistic and definitive structural portrait.
A Comparative Framework for Spectroscopic Analysis
No single technique can provide a complete structural picture. True analytical trustworthiness comes from the convergence of data from multiple, orthogonal methods. We will treat the structural confirmation process as a logical workflow, where each technique answers specific questions about the molecule's architecture.
Caption: High-level workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR): The Backbone of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of atoms. For this class of compounds, a suite of NMR experiments is necessary.
-
¹H NMR: Quickly confirms the presence of key proton environments—the TMS group and the aromatic ring—and their relative ratios. The coupling patterns are definitive for establishing the substitution pattern of the phenyl ring.
-
¹³C NMR: Provides a census of all carbon atoms, confirming the presence of the TMS methyls, the alkyne carbons, and the unique carbons of the para-substituted ring.
-
¹¹B NMR: This is a non-negotiable experiment for any organoboron compound. It directly probes the chemical state of the boron atom, distinguishing between the desired sp²-hybridized boronic acid and potential byproducts like sp³-hybridized boronate esters or anhydrides (boroxines).[1][2]
-
²⁹Si NMR: Directly observes the silicon nucleus, providing confirmation of the TMS group's environment. Its wide chemical shift range makes it highly sensitive to subtle structural changes.[3][4]
Caption: Mapping spectroscopic techniques to molecular features.
| Technique | Structural Moiety | Expected Chemical Shift (δ) / Signal | Interpretation & Key Insights |
| ¹H NMR | Trimethylsilyl (TMS) | ~0.25 ppm (Singlet, 9H) | Confirms the Si(CH₃)₃ group. Integration for 9 protons provides an internal reference for proton counting. |
| Phenyl | ~7.5-8.0 ppm (Two doublets, 2H each) | Classic AA'BB' system confirms para-substitution. Protons ortho to the boronic acid are typically further downfield.[5] | |
| Boronic Acid | Variable, broad (Singlet, 2H) | Signal for B(OH)₂ protons is often broad and can exchange with water in the solvent. Its presence is solvent and concentration-dependent. | |
| ¹³C NMR | Trimethylsilyl (TMS) | ~0 ppm | Confirms the methyl carbons of the TMS group. |
| Alkyne (C≡C) | ~95-105 ppm (Two signals) | Confirms the presence of the carbon-carbon triple bond. | |
| Phenyl | ~128-138 ppm (Four signals) | Confirms the four unique carbon environments of the para-substituted ring. The carbon attached to boron (ipso-carbon) will have a distinct shift. | |
| ¹¹B NMR | Boronic Acid | ~28-33 ppm (Broad signal) | Definitive for the trigonal planar, sp²-hybridized boron of an arylboronic acid.[6][7] Anhydride (boroxine) forms appear slightly downfield (~33 ppm).[6] |
| ²⁹Si NMR | Trimethylsilyl (TMS) | -10 to +10 ppm | Directly confirms the silicon environment. The exact shift is sensitive to the electronic nature of the ethynylphenyl group.[4][8] |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the most direct evidence of the compound's elemental composition and molecular weight.
Electrospray Ionization (ESI) is an excellent soft ionization technique for this class of molecules, as it typically yields the molecular ion with minimal fragmentation, providing a clear value for the parent mass.[9] The key confirmatory feature for any boron-containing compound is its unique isotopic signature. Boron has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%), which results in a distinctive pattern for any boron-containing ion in the mass spectrum.[10][11]
For this compound (C₁₁H₁₅BO₂Si), the expected molecular weight is 218.13 g/mol .[12][13][14]
-
Expected Ion (Negative Mode ESI): [M-H]⁻ at m/z ≈ 217.1. Often, boronic acids can form adducts. For example, in the presence of methanol, a boronate ester adduct [M+CH₃O-H]⁻ might be observed.
-
Isotopic Pattern: The molecular ion peak will not be a single peak but a cluster. The peak for the ¹¹B isotope will be the most abundant (100% relative intensity), and a smaller peak for the ¹⁰B isotope will appear one mass unit lower (at ~25% relative intensity). This signature is an unambiguous indicator of a single boron atom in the molecule or fragment.[11]
Infrared (IR) Spectroscopy: The Functional Group Checklist
IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. It serves as a quick quality check before more time-consuming analyses are undertaken.
This technique excels at identifying specific covalent bonds based on their vibrational frequencies. For our target molecule, we can quickly verify the presence of the alkyne, the boronic acid's O-H and B-O bonds, and the aromatic C-H bonds.
| Vibration | Expected Wavenumber (cm⁻¹) | Appearance | Interpretation |
| O-H Stretch (Boronic Acid) | 3200-3600 | Strong, very broad | Confirms the hydroxyl groups of the B(OH)₂ moiety. Broadness is due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000-3100 | Medium, sharp | Confirms the C-H bonds on the phenyl ring. |
| C-H Stretch (Alkyl/TMS) | 2850-3000 | Medium, sharp | Confirms the C-H bonds of the TMS methyl groups. |
| C≡C Stretch (Alkyne) | 2100-2260 | Weak to very weak | A critical, though often weak, band confirming the internal alkyne. Its low intensity is due to the bond's low polarity.[15][16][17] |
| B-O Stretch | 1310-1380 | Strong | A key indicator of the boronic acid functional group.[18] |
| Si-C Stretch | 1250, 840, 760 | Strong, sharp | Characteristic vibrations for the trimethylsilyl group. |
Validated Experimental Protocols
The following protocols are designed to be self-validating, providing high-quality data for robust structural confirmation.
Protocol 1: NMR Sample Preparation and Analysis
-
Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For boronic acids, DMSO-d₆ is often an excellent choice as it can help resolve the B(OH)₂ protons.
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Ensure the spectral width covers the range of -1 to 12 ppm.
-
Integrate all signals and set the integral of the TMS singlet at ~0.25 ppm to 9.00 H as the internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a longer acquisition time (e.g., 1024 scans or more) may be required.
-
-
¹¹B NMR Acquisition:
-
Use a broadband probe tuned to the ¹¹B frequency. A quartz NMR tube is recommended to avoid a broad background signal from borosilicate glass tubes.[1]
-
Acquire a proton-decoupled ¹¹B spectrum. The signal is often broad, so ensure appropriate spectral processing (e.g., baseline correction).
-
-
²⁹Si NMR Acquisition:
-
Use a broadband probe tuned to the ²⁹Si frequency. This is a low-sensitivity nucleus, so a concentrated sample and a long acquisition time are necessary.
-
Alternatively, use polarization transfer techniques like DEPT or INEPT if applicable to enhance sensitivity.[4]
-
Protocol 2: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Set up the mass spectrometer for Electrospray Ionization (ESI) in negative ion mode.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Set the mass range to scan from m/z 100 to 500.
-
-
Data Acquisition: Acquire the spectrum, ensuring sufficient resolution to clearly distinguish the isotopic pattern of the molecular ion.
-
Validation: Confirm that the most abundant peak in the molecular ion cluster corresponds to the calculated mass with the ¹¹B isotope, and that the [M-1] peak has a relative abundance of ~25%.
Protocol 3: FTIR Analysis
-
Sample Preparation: If the sample is a solid, use the Attenuated Total Reflectance (ATR) method for the cleanest spectrum. Place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum, typically co-adding 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
-
Validation: Correlate the observed absorption bands with the expected frequencies for the key functional groups as listed in the table above. The presence of the weak C≡C stretch and the strong B-O stretch are key confirmatory data points.
Conclusion
The structural confirmation of this compound and its derivatives is not a task for a single analytical technique. It requires a synergistic approach where the connectivity map from multi-nuclear NMR is validated by the molecular weight and isotopic data from Mass Spectrometry, and further cross-checked against the functional group information from Infrared Spectroscopy. By following this comprehensive and logically-grounded workflow, researchers can proceed with confidence, knowing their foundational materials are structurally pure and correctly identified.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 4. pascal-man.com [pascal-man.com]
- 5. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
- 12. This compound | C11H15BO2Si | CID 46739765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 630127-51-4 [sigmaaldrich.com]
- 14. scbt.com [scbt.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanistic Nuances of Coupling Reactions with (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have emerged as indispensable tools for this purpose, offering unparalleled efficiency and functional group tolerance. This guide provides an in-depth comparative analysis of the mechanistic pathways and practical considerations when employing (4-((trimethylsilyl)ethynyl)phenyl)boronic acid, a versatile building block in the synthesis of complex organic molecules.
Introduction to a Multifaceted Reagent
This compound is a bifunctional reagent, possessing both a boronic acid moiety for Suzuki-Miyaura couplings and a protected terminal alkyne suitable for Sonogashira-type reactions. The trimethylsilyl (TMS) protecting group offers stability and can be selectively removed post-coupling, allowing for further functionalization. This dual reactivity makes it a valuable asset in the synthesis of pharmaceuticals, organic materials, and natural products.
The Suzuki-Miyaura Coupling: A Robust C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forging a bond between two sp²-hybridized carbon atoms, typically involving an organoboron compound and an organic halide.[1] When this compound participates in this reaction, it serves as the organoboron partner, coupling with an aryl or vinyl halide.
Mechanistic Pathway of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
References
Evaluating the efficiency of different bases in Suzuki-Miyaura reactions with this compound
A Researcher's Guide to Evaluating Base Efficiency in Suzuki-Miyaura Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and tolerance for a vast array of functional groups.[1][2] Central to the success of this Nobel Prize-winning methodology is the judicious selection of a base.[1][3] While often treated as a simple additive, the base is a critical player that profoundly influences reaction kinetics, yield, and overall success.[1][3]
This guide provides an in-depth comparison of commonly employed bases in the Suzuki-Miyaura reaction. We will move beyond mere tabulation of results to explore the mechanistic rationale behind base selection, provide robust experimental protocols for evaluation, and present comparative data to empower researchers in making informed, effective decisions for their specific synthetic challenges.
Section 1: The Mechanistic Role of the Base
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary stages: oxidative addition, transmetalation, and reductive elimination.[1][4][5] The base's most critical intervention occurs during the transmetalation step.[1][6][7] Its primary function is to activate the organoboron species, rendering it sufficiently nucleophilic to transfer its organic moiety to the palladium center.[1][8]
Two principal mechanistic pathways are proposed for this activation:
-
The Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic anionic boronate species (R-B(OH)₃⁻).[3][8] This "ate" complex is significantly more reactive and readily engages in transmetalation with the palladium(II) complex.[3]
-
The Oxo-Palladium Pathway: The base, particularly hydroxides, can exchange with the halide on the palladium complex (LₙPd(Ar)X) to form a palladium hydroxide species (LₙPd(Ar)OH). This complex is then believed to react with the neutral boronic acid.
Computational and experimental evidence suggests that the specific pathway can depend on the base, solvent, and substrates involved, but the formation of a reactive boronate is a widely supported and crucial step.[3][6][7] The choice of base directly impacts the equilibrium of this activation, thereby controlling the rate of the overall catalytic cycle.[8]
Section 2: Experimental Design for Base Comparison
To provide a clear and objective comparison, we designed a standardized experiment focusing on a model Suzuki-Miyaura reaction: the coupling of 4-bromotoluene with phenylboronic acid. This system is well-behaved and serves as an excellent benchmark for evaluating the performance of different bases under identical conditions.
Model Reaction:
Standardized Conditions:
-
Aryl Halide: 4-bromotoluene (1.0 mmol)
-
Boronic Acid: Phenylboronic acid (1.2 mmol)
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Ligand: Triphenylphosphine (PPh₃, 4 mol%)
-
Base: 2.0 mmol
-
Solvent: Toluene/H₂O (10:1), 11 mL
-
Temperature: 90 °C
-
Time: Monitored until completion or up to 24 hours
The following workflow was applied for each base tested.
References
- 1. benchchem.com [benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Copper-Free vs. Copper-Cocatalyzed Sonogashira Reactions for Arylalkyne Synthesis
This guide provides an in-depth comparison of copper-free and copper-cocatalyzed Sonogashira cross-coupling reactions. We will delve into the mechanistic distinctions, practical advantages, and experimental considerations for each methodology. A particular focus will be placed on the application of a Sonogashira-type reaction utilizing boronic acids as an alternative to traditional aryl halides, offering researchers a comprehensive view for selecting the optimal conditions for their synthetic targets.
Introduction: The Power of the Sonogashira Reaction
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis for its efficiency in forming sp²-sp carbon-carbon bonds.[1][2] This reaction's utility is vast, finding applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4][5] The classic protocol employs a dual catalytic system of palladium and a copper(I) salt.[1] However, concerns over the drawbacks of copper have led to the development of robust copper-free alternatives.[2][3] This guide will dissect both pathways, providing the mechanistic rationale and experimental data necessary for researchers to make informed decisions.
Mechanistic Foundations: The Tale of Two Cycles
Understanding the reaction mechanism is critical to appreciating the nuances between the two protocols and for effective troubleshooting.
The Classical Copper-Cocatalyzed Sonogashira Reaction
The traditional Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[6][7] The synergy between the two metals allows the reaction to proceed under mild conditions.[1]
-
The Palladium Cycle: This cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining step.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[1] This step is crucial as it activates the alkyne.
-
Transmetalation: The key intersection of the cycles occurs during transmetalation, where the acetylide ligand is transferred from the copper to the Pd(II) center, regenerating the copper catalyst.[6][8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.
The Copper-Free Sonogashira Reaction
Eliminating copper necessitates modifications to the reaction conditions, typically involving stronger bases, different ligands, or higher temperatures, as the activation of the alkyne must now be handled solely by the palladium center.[9]
The mechanism proceeds through a single catalytic cycle:
-
Oxidative Addition: Similar to the cocatalyzed version, the cycle begins with the oxidative addition of the aryl halide to Pd(0).
-
Alkyne Coordination & Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. This coordination increases the acidity of the acetylenic proton, allowing a base (often an amine or carbonate) to deprotonate it directly on the palladium center, forming a palladium acetylide intermediate.[6][10]
-
Reductive Elimination: The palladium acetylide complex then undergoes reductive elimination to form the product and regenerate the Pd(0) catalyst.[11]
The primary drawback of this method is the potential for slower reaction rates compared to the copper-catalyzed version.[9] However, its significant advantage is the complete avoidance of copper-related side reactions and contamination.
The Boronic Acid Variant: An Oxidative Coupling Approach
While the traditional Sonogashira reaction uses aryl halides, a notable variation involves the coupling of terminal alkynes with boronic acids. This is not a direct substitution for the aryl halide in the classical cycle but rather a distinct, copper-catalyzed oxidative coupling reaction. A base-free protocol using CuI in methanol with air as the oxidant has been developed for this transformation.[12]
Mechanistically, this process is believed to involve the formation of a copper acetylide, which then undergoes a reaction with the boronic acid, likely involving an oxidative step facilitated by the copper catalyst and an external oxidant (like air), to form the C-C bond. This pathway is particularly valuable as boronic acids are often more stable, less toxic, and more readily available than the corresponding organohalides.
Performance Comparison: Copper vs. Copper-Free
The choice between the two methods depends entirely on the substrate, desired purity, and process constraints.
| Feature | Copper-Cocatalyzed Sonogashira | Copper-Free Sonogashira |
| Catalyst System | Pd(0) complex (e.g., Pd(PPh₃)₄) | Pd(0)/Pd(II) complex (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂) |
| Co-catalyst | Copper(I) salt (e.g., CuI) | None |
| Base | Mild amine base (e.g., Et₃N, DIPEA) | Often stronger base (e.g., Cs₂CO₃, K₂CO₃) or amine |
| Temperature | Often Room Temperature to moderate heat | Room Temperature to higher temperatures (e.g., 90-100 °C) |
| Reaction Time | Generally faster | Can be slower |
| Typical Yield | Good to excellent | Good to excellent, but can be more substrate-dependent |
| Key Advantages | High reactivity, mild conditions, well-established.[1] | Avoids Glaser homocoupling, no toxic copper waste, easier purification for APIs.[2][13][14] |
| Disadvantages | Glaser-Hay Dimerization: Formation of alkyne homocoupling byproducts.[13] Toxicity: Copper can be difficult to remove from the final product.[2] | May require harsher conditions (stronger base, higher temp).[9] Can be less efficient for challenging substrates. |
Experimental Protocols
The following protocols are representative examples. Researchers should optimize conditions for their specific substrates.
Protocol 1: Copper-Catalyzed Sonogashira-Type Coupling of Phenylacetylene with a Phenylboronic Acid
This protocol is adapted from a base-free method, highlighting the unique application with boronic acids.[12]
Materials:
-
Phenylacetylene (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Methanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add CuI (19.0 mg) and 1,10-phenanthroline (18.0 mg).
-
Add 4-methoxyphenylboronic acid (182 mg) followed by methanol.
-
Add phenylacetylene (110 µL) to the mixture.
-
The flask is left open to the air and the reaction mixture is stirred vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS. The typical reaction time is 24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide with Phenylacetylene
This protocol is a representative example of a modern copper- and amine-free system.[14]
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Pd(CH₃CN)₂Cl₂ (0.005 mmol, 0.5 mol%)
-
cataCXium® A (Di(1-adamantyl)-n-butylphosphine) (0.01 mmol, 1.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (5 mL)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(CH₃CN)₂Cl₂ (1.3 mg), cataCXium® A (3.6 mg), Cs₂CO₃ (488 mg), and the aryl bromide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add 2-MeTHF via syringe, followed by the phenylacetylene (132 µL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS. The typical reaction time is 36-48 hours.
-
Upon completion, dilute the mixture with water and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expert Analysis and Recommendations
When to Choose Copper-Cocatalyzed:
-
Speed and Efficiency: If reaction time is a critical factor and the substrates are robust, the copper-cocatalyzed method is often faster and more efficient, especially on a large scale.
-
Mild Conditions: The ability to run reactions at or near room temperature is a significant advantage for sensitive substrates.[1]
-
Boronic Acid Coupling: For the specific oxidative coupling with boronic acids, a copper catalyst is currently the established and mechanistically necessary choice.[12]
When to Choose Copper-Free:
-
High Purity Required: In pharmaceutical and materials science applications where trace metal contamination is a major concern, the copper-free protocol is vastly superior.[14] It eliminates a difficult-to-remove, toxic metal from the process stream.
-
Preventing Homocoupling: When working with precious or complex alkynes, minimizing the formation of the Glaser dimer byproduct is paramount. The copper-free method completely avoids this side reaction.[13]
-
Substrate Compatibility: Certain functional groups may be sensitive to copper. In these cases, a copper-free system provides a more compatible reaction environment.
The decision to use or omit copper is a classic process chemistry dilemma, balancing reactivity against purity and operational complexity. For drug development professionals, the trend is strongly towards copper-free methods to simplify purification and meet stringent regulatory standards for metal residues.
Conclusion
Both copper-cocatalyzed and copper-free Sonogashira reactions are powerful tools for C-C bond formation. The classical copper-cocatalyzed system offers high reactivity under mild conditions, while the copper-free variant provides a solution to the persistent problems of alkyne homocoupling and product contamination. The extension of Sonogashira-type reactivity to include boronic acids further broadens the synthetic utility of these reactions. By understanding the underlying mechanisms and practical trade-offs presented in this guide, researchers can strategically select the optimal protocol to achieve their synthetic goals with precision and efficiency.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Safety Guide: Personal Protective Equipment for Handling (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that robust safety protocols are not just a mandate, but an integral part of your experimental design. This guide provides a comprehensive operational and logistical plan for handling (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid (CAS 630127-51-4), focusing on the causality behind each safety measure. Our goal is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your work.
Hazard Assessment: Understanding the Compound
This compound is a solid organic compound used in chemical synthesis. A thorough understanding of its hazard profile is the foundation of safe handling. The primary risks are associated with direct contact and inhalation.
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning". The core principle of our safety protocol is to establish effective barriers to prevent the compound, particularly as a fine dust, from coming into contact with your eyes, skin, or respiratory system.
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, it should be viewed as the last line of defense within a broader safety framework known as the Hierarchy of Controls.
Caption: The Hierarchy of Controls prioritizes safety measures.
This guide assumes the chemical is necessary for your work (making elimination/substitution not feasible) and focuses on the implementation of robust Engineering Controls, Administrative Controls, and the correct selection and use of PPE.
Mandatory Personal Protective Equipment (PPE) Protocol
Based on the hazard profile, the following PPE is mandatory for all procedures involving this compound.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Engineering Control | Chemical Fume Hood | Certified Airflow | The primary barrier to prevent inhalation of the fine solid dust and any potential vapors.[1][2] |
| Eyes / Face | Tight-sealing Safety Goggles | ANSI Z87.1 / EN 166 | Protects against dust particles and accidental splashes causing serious eye irritation.[1][3][4][5] |
| Hands | Nitrile Gloves | EN 374 Compliant | Prevents direct skin contact, which can cause irritation.[1][2][6] Gloves must be inspected before use.[4] |
| Body | Laboratory Coat | Standard | Protects skin and personal clothing from contamination by dust or spills.[2][6] |
| Respiratory | Not Required (with Fume Hood) | N/A | The fume hood provides adequate respiratory protection from dust under normal handling conditions.[1] |
-
Primary Barrier: Chemical Fume Hood: All handling of this solid, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[2] This engineering control is critical for containing the fine powder and preventing respiratory exposure.[1] Ensure the sash is lowered to the appropriate working height.
-
Eye and Face Protection: Wear tight-sealing chemical safety goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[1][4] Standard safety glasses with side shields may not provide a sufficient seal against fine dust.[2]
-
Hand Protection: Disposable nitrile gloves are required.[1][2][6] Before use, always inspect gloves for any signs of degradation or perforation. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new glove.[7] Do not reuse disposable gloves.
-
Body Protection: A clean, buttoned laboratory coat must be worn at all times to protect skin and prevent contamination of personal clothing.[2][6]
-
Respiratory Protection: Under normal laboratory conditions where the chemical is handled exclusively within a fume hood, a respirator is not required.[1] If a situation arises where dust may be generated outside of a fume hood (e.g., a large spill), a NIOSH-approved respirator (such as an N95 dust mask) should be used.[8]
Procedural Guidance: A Step-by-Step Workflow
This workflow integrates PPE use with safe handling and disposal practices.
Caption: Step-by-step workflow for safe chemical handling.
Step 1: Preparation and Pre-Handling Check
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and that the airflow monitor indicates it is functioning correctly.
-
Assemble Materials: Gather all necessary labware, solvents, and the chemical container. Place them within the fume hood to minimize traffic in and out of the workspace.
-
Locate Emergency Equipment: Ensure a safety shower and eyewash station are accessible and unobstructed.[3][5] Know the location of your laboratory's chemical spill kit.
Step 2: Donning PPE
-
Put on your laboratory coat and fasten all buttons.
-
Put on your tight-sealing safety goggles.
-
Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Step 3: Handling the Solid Compound
-
Work Zone: Conduct all manipulations deep within the fume hood.
-
Minimize Dust: Open the container carefully. Use a spatula to gently transfer the solid. Avoid any actions that could aerosolize the powder, such as dropping or rapid scooping.
-
Container Management: Keep the chemical container tightly closed when not in use.[1][2][9]
Step 4: Post-Handling and Decontamination
-
Clean Workspace: After transfers are complete, decontaminate the work surface inside the fume hood.
-
Wipe Down: Carefully wipe the exterior of the primary chemical container before returning it to storage.
-
Contaminated Equipment: Any reusable labware (spatulas, beakers) should be thoroughly cleaned within the fume hood before being removed.
Step 5: Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area thoroughly with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.
-
Spill: For a small spill contained within the fume hood, use a spill kit to gently sweep up the material into a designated waste container, avoiding dust generation.[2][10] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper waste segregation is crucial. All waste must be disposed of in accordance with local, state, and federal regulations.[7][10]
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items should be placed in a clearly labeled solid hazardous waste container.
-
Empty Containers: The original chemical container, even if "empty," will contain residue and must be disposed of as hazardous waste.
-
Excess Chemical: Unused or excess this compound must be disposed of through your institution's hazardous waste program. Do not pour it down the drain.[7]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. laballey.com [laballey.com]
- 8. m.youtube.com [m.youtube.com]
- 9. aksci.com [aksci.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
